Product packaging for KY-226(Cat. No.:CAS No. 1621673-53-7)

KY-226

Cat. No.: B608404
CAS No.: 1621673-53-7
M. Wt: 481.669
InChI Key: MKXMABKUVSOEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

KY-226 is a biologically active small molecule provided for laboratory research purposes. As a Research Use Only (RUO) product, it is not intended for use in the diagnosis, prevention, or treatment of human diseases . Researchers can utilize this compound in various in vitro assays to investigate its specific mechanism of action and potential research applications. Proper scientific validation is required for any specific research use. This product must be handled by qualified and experienced laboratory personnel following strict safety procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31NO3S2 B608404 KY-226 CAS No. 1621673-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO3S2/c1-2-3-4-8-19-33(30,31)28-27(29)26-17-13-23(14-18-26)21-32-20-22-11-15-25(16-12-22)24-9-6-5-7-10-24/h5-7,9-18H,2-4,8,19-21H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXMABKUVSOEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCS(=O)(=O)NC(=O)C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

KY-226: A Technical Guide to a Novel Allosteric Inhibitor of PTP1B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KY-226, a potent and selective allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity.[1] This document summarizes the available quantitative data, details key experimental protocols for its characterization, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueTargetNotes
IC500.28 µM[1]Human PTP1B
IC500.25 µM[2][3]PTP1BOrally active and allosteric inhibitor.[2][3]
ActivityNo significant effect on adipocyte differentiation up to 10 µM3T3-L1 preadipocytesUnlike PPARγ agonists, this compound does not promote adipogenesis.[1]
ActivityIncreased insulin-induced phosphorylated insulin receptor (pIR)HepG2 cells (0.3-10 µM)Demonstrates enhancement of insulin signaling in a cellular context.[1][2]

Table 2: In Vivo Efficacy of this compound in Diabetic and Obese Mouse Models

Animal ModelTreatmentKey FindingsReference
db/db mice10 and 30 mg/kg/day, p.o. for 4 weeksSignificantly reduced plasma glucose, triglycerides, and hemoglobin A1c without increasing body weight. Attenuated plasma glucose elevation in an oral glucose tolerance test. Increased pIR and phosphorylated Akt in liver and muscle.[1][2]
High-fat diet-induced obese mice30 and 60 mg/kg/day, p.o. for 4 weeksDecreased body weight gain, food consumption, and fat volume. Increased phosphorylated STAT3 in the hypothalamus.[1]

Mechanism of Action: Allosteric Inhibition of PTP1B

This compound functions as an allosteric inhibitor of PTP1B. Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that reduces its catalytic activity.[4][5] This mechanism of action can offer advantages in terms of selectivity over other protein tyrosine phosphatases, which share a highly conserved active site.[5] The binding of an allosteric inhibitor like this compound to a site approximately 20 Å from the catalytic site prevents the formation of the active enzyme conformation by blocking the mobility of the catalytic loop.[4]

Signaling Pathways Modulated by this compound

This compound enhances both insulin and leptin signaling pathways by inhibiting their negative regulator, PTP1B.

Insulin Signaling Pathway

PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS), thereby attenuating downstream signaling. By inhibiting PTP1B, this compound promotes the phosphorylation of IR and Akt, leading to improved glucose uptake and metabolism.

Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR IR->pIR Phosphorylates pIR->IR Dephosphorylates IRS IRS pIR->IRS Phosphorylates PTP1B PTP1B pIRS p-IRS PTP1B->pIRS Dephosphorylates KY226 This compound KY226->PTP1B Inhibits IRS->pIRS PI3K PI3K pIRS->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Glucose_Uptake Glucose Uptake & Metabolism pAkt->Glucose_Uptake Promotes

Caption: Insulin signaling pathway enhanced by this compound.

Leptin Signaling Pathway

PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2). Inhibition of PTP1B by this compound leads to increased phosphorylation of STAT3, a key downstream effector of leptin signaling, which is involved in the regulation of appetite and energy expenditure.

Leptin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Leptin Leptin Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor Binds JAK2 JAK2 Leptin_Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylates pJAK2->JAK2 Dephosphorylates STAT3 STAT3 pJAK2->STAT3 Phosphorylates PTP1B PTP1B KY226 This compound KY226->PTP1B Inhibits pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Appetite Regulation) pSTAT3->Gene_Expression Promotes

Caption: Leptin signaling pathway enhanced by this compound.

Key Experimental Protocols

The following sections provide an overview of the methodologies used to characterize this compound.

PTP1B Inhibition Assay

This assay quantifies the inhibitory activity of this compound against PTP1B.

  • Principle: The enzymatic activity of PTP1B is measured by monitoring the dephosphorylation of a substrate, which results in a detectable product. The reduction in product formation in the presence of the inhibitor is used to determine its potency.

  • General Protocol:

    • Recombinant human PTP1B is incubated with this compound at various concentrations in an appropriate assay buffer.

    • A chromogenic or fluorogenic phosphatase substrate is added to initiate the reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of product formed is quantified using a spectrophotometer or fluorometer.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PTP1B_Inhibition_Workflow PTP1B Recombinant PTP1B Enzyme Incubation1 Pre-incubation PTP1B->Incubation1 KY226 This compound (Varying Concentrations) KY226->Incubation1 Incubation2 Enzymatic Reaction Incubation1->Incubation2 Substrate Phosphatase Substrate Substrate->Incubation2 Stop Stop Reaction Incubation2->Stop Detection Signal Detection (e.g., Absorbance) Stop->Detection Analysis IC50 Calculation Detection->Analysis

Caption: General workflow for PTP1B inhibition assay.

Cellular Assays in HepG2 Cells

These assays assess the effect of this compound on insulin signaling in a human liver cell line.

  • Principle: The ability of this compound to enhance insulin-stimulated phosphorylation of the insulin receptor (IR) and downstream targets like Akt is measured by Western blotting.

  • General Protocol:

    • HepG2 cells are cultured to an appropriate confluency.

    • Cells are serum-starved to reduce basal signaling.

    • Cells are pre-treated with various concentrations of this compound.

    • Insulin is added to stimulate the insulin signaling pathway.

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of IR and Akt.

    • The relative levels of phosphorylation are quantified by densitometry.

In Vivo Studies in Animal Models

These studies evaluate the anti-diabetic and anti-obesity effects of this compound in relevant animal models.

  • db/db Mouse Model (Type 2 Diabetes):

    • Animals: Male db/db mice, a genetic model of obesity, insulin resistance, and type 2 diabetes, are used.

    • Treatment: this compound is administered orally once daily for several weeks.

    • Parameters Measured: Body weight, food and water intake, blood glucose, plasma insulin, triglycerides, and HbA1c are monitored. An oral glucose tolerance test (OGTT) is typically performed at the end of the study. Tissue samples (liver, muscle) are collected for analysis of protein phosphorylation.

  • High-Fat Diet (HFD)-Induced Obese Mouse Model:

    • Animals: Mice are fed a high-fat diet for an extended period to induce obesity and insulin resistance.

    • Treatment: this compound is administered orally.

    • Parameters Measured: Body weight, food intake, body composition (fat mass), and plasma metabolic parameters are measured. Hypothalamic tissue is analyzed for pSTAT3 levels to assess leptin signaling.

Conclusion

This compound is a promising allosteric inhibitor of PTP1B with demonstrated in vitro potency and in vivo efficacy in preclinical models of type 2 diabetes and obesity. Its mechanism of action, which involves the enhancement of both insulin and leptin signaling, makes it an attractive candidate for further drug development. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in advancing our understanding and potential therapeutic application of PTP1B inhibitors.

References

A Technical Guide to the CD226 Signaling Axis: Implications for Immuno-Oncology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific molecule designated "KY-226" did not yield any publicly available scientific data. The information presented in this guide pertains to the well-characterized protein CD226 (also known as DNAX accessory molecule-1 or DNAM-1), a key activating receptor in natural killer (NK) cells and other immune cells. It is presumed that the original query may have contained a typographical error. This document summarizes the known biological functions, signaling pathways, and relevant experimental methodologies associated with CD226.

Introduction to CD226

CD226 is a transmembrane glycoprotein that plays a crucial role in the immune surveillance of tumors and viral infections. It is expressed on the surface of natural killer (NK) cells, T cells, and other immune cell types. As an activating receptor, CD226 engagement with its ligands, primarily CD155 (Poliovirus Receptor) and CD112 (Nectin-2), which are often upregulated on tumor cells, triggers a signaling cascade that promotes immune cell activation and effector functions, such as cytotoxicity and cytokine release.[1][2] The function of CD226 is counter-regulated by the inhibitory receptor TIGIT, which competes for the same ligands, making the CD226/TIGIT axis a critical checkpoint in anti-tumor immunity.

The CD226 Signaling Pathway

Upon binding to its ligands on target cells, CD226 initiates an intracellular signaling cascade that is critical for the activation of NK cell effector functions. A key downstream event in this pathway is the phosphorylation and subsequent inactivation of the transcription factor FOXO1.[1][2] FOXO1 is a known negative regulator of NK cell function; its inactivation is therefore a critical step in promoting anti-tumor responses.[1][2][3]

The engagement of CD226 with CD155 leads to the phosphorylation of key intracellular signaling molecules.[1][3] This signaling cascade ultimately results in the phosphorylation of FOXO1, leading to its exclusion from the nucleus and proteasomal degradation, thereby relieving its inhibitory control over NK cell-mediated cytotoxicity.[1][2][3]

CD226_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD155 CD155 (on Tumor Cell) CD226 CD226 (on NK Cell) CD155->CD226 Binding PI3K PI3K CD226->PI3K Activation AKT AKT PI3K->AKT Activation FOXO1 FOXO1 (Active) AKT->FOXO1 Phosphorylation (Inactivation) pFOXO1 Phosphorylated FOXO1 (Inactive) Degradation Proteasomal Degradation pFOXO1->Degradation Degradation TargetGenes Target Genes (Inhibition of Effector Function) FOXO1->TargetGenes Transcriptional Repression

Caption: The CD226 signaling pathway leading to FOXO1 inactivation.

Experimental Protocols

A key method for evaluating the functional consequences of CD226 signaling is the in vitro cytotoxicity assay. This assay measures the ability of effector cells (e.g., NK cells) to kill target tumor cells.

In Vitro Cytotoxicity Assay using Real-Time Cell Electronic Sensing (RTCA):

  • Target Cell Plating: Target tumor cells (e.g., A-427, B16-F10) are seeded in a 96-well E-plate at a density of 0.5–1 x 10⁵ cells in 100 µL of complete RPMI media.[1]

  • Baseline Measurement: The E-plate is placed in an xCELLigence RTCA MP system, which is housed in a 37°C, 5% CO₂ incubator. The system measures the electrical impedance of the cell monolayer, which correlates with cell number and adherence. Baseline impedance is monitored for 4–16 hours.[1]

  • Effector Cell Addition: NK cells (effector cells) are added to the wells at various effector-to-target (E:T) ratios.

  • Co-incubation and Monitoring: The co-culture is monitored in real-time by the xCELLigence system. A decrease in impedance in wells containing effector cells indicates target cell lysis.

  • Data Analysis: The cell index (a measure of impedance) is normalized to the time of effector cell addition. The percentage of specific lysis is calculated by comparing the cell index of wells with effector cells to control wells (target cells only).

Cytotoxicity_Assay_Workflow A 1. Plate Target Tumor Cells (0.5-1 x 10^5 cells/well) B 2. Culture for 4-16 hours in xCELLigence System A->B C 3. Record Baseline Impedance B->C D 4. Add Effector NK Cells at desired E:T Ratios C->D E 5. Co-culture and Monitor Impedance in Real-Time D->E F 6. Analyze Data: Calculate % Specific Lysis E->F

Caption: Workflow for a real-time in vitro cytotoxicity assay.

Data Summary

The following table summarizes the key findings regarding the role of CD226 in anti-tumor immunity, as derived from studies on wild-type and CD226-deficient models.

ParameterObservation in Wild-TypeObservation in CD226-DeficientImplicationReference
NK Cell Cytotoxicity Optimal killing of tumor target cellsImpaired cytotoxicityCD226 is required for maximal NK cell-mediated tumor cell killing.[1]
FOXO1 Status Phosphorylation and inactivation of FOXO1 upon CD155 engagementCompromised inactivation of FOXO1CD226 signaling directly leads to the inactivation of the negative regulator FOXO1.[1][2]
Gene Expression in Tumor-Infiltrating NK Cells Normal expression of FOXO1-regulated genesDysregulated expression of FOXO1-regulated genesCD226 signaling is critical for maintaining the appropriate gene expression profile for NK cell effector function in vivo.[1]
Effect of FOXO1 Phosphorylation Inhibitors N/AAbrogation of CD226-mediated signaling and effector responsesPharmacological inhibition of downstream signaling confirms the CD226-FOXO1 axis.[2]

Conclusion

The CD226 receptor is a critical component of the innate immune response to cancer. Its activation upon engagement with ligands on tumor cells initiates a signaling cascade that overcomes the negative regulatory effects of the transcription factor FOXO1, thereby unleashing the cytotoxic potential of NK cells. The detailed understanding of this pathway has significant implications for the development of novel immunotherapies aimed at enhancing anti-tumor immunity, potentially through the development of agonistic antibodies targeting CD226 or small molecules that modulate this signaling axis.

References

Pharmacokinetics and pharmacodynamics of KY-226

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of KY-226

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "this compound" does not appear in publicly available scientific literature or databases. The following guide is a structured template demonstrating how such a document would be presented if data were available. All data and experimental details are hypothetical and for illustrative purposes only.

Introduction

This compound is a novel investigational small molecule inhibitor of the hypothetical "Kinase Y" (KY). This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, based on a series of in vitro and in vivo studies. The aim is to furnish researchers and drug development professionals with a detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its mechanism of action and dose-response relationship.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in multiple preclinical species to understand its systemic exposure and disposition.

In Vitro ADME Properties

A series of in vitro assays were conducted to assess the fundamental ADME properties of this compound.

Table 1: Summary of In Vitro ADME Data for this compound

ParameterAssayResult
Solubility Aqueous Solubility (pH 7.4)152 µM
Permeability Caco-2 Permeability (Papp A→B)18.5 x 10⁻⁶ cm/s
Plasma Protein Binding Human98.5%
Mouse97.2%
Rat97.8%
Metabolic Stability Human Liver Microsomes (T½)45 min
Mouse Liver Microsomes (T½)28 min
CYP Inhibition IC₅₀ (CYP3A4)> 50 µM
IC₅₀ (CYP2D6)> 50 µM
In Vivo Pharmacokinetics

Single-dose pharmacokinetic studies were performed in mice and rats via intravenous (IV) and oral (PO) administration.

Table 2: Pharmacokinetic Parameters of this compound in Mice and Rats

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-inf (ng·h/mL)T½ (h)F (%)
Mouse IV212500.0818751.8-
PO108500.542502.145.3
Rat IV19800.0814702.5-
PO56201.038752.852.7

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; T½: Elimination half-life; F: Bioavailability.

Experimental Protocols: Pharmacokinetics
  • Aqueous Solubility: A saturated solution of this compound was prepared in phosphate-buffered saline (pH 7.4) and shaken for 24 hours. The supernatant was filtered and the concentration was determined by LC-MS/MS.

  • Caco-2 Permeability: Caco-2 cells were seeded on Transwell inserts and cultured for 21 days to form a monolayer. This compound (10 µM) was added to the apical side, and samples were taken from the basolateral side over 2 hours. Apparent permeability (Papp) was calculated.

  • Plasma Protein Binding: Equilibrium dialysis was performed using plasma from human, mouse, and rat. This compound (2 µM) was dialyzed against phosphate buffer for 6 hours at 37°C.

  • Metabolic Stability: this compound (1 µM) was incubated with liver microsomes (0.5 mg/mL) and NADPH at 37°C. Aliquots were taken at various time points and the disappearance of the parent compound was monitored by LC-MS/MS.

  • In Vivo PK Studies: Male C57BL/6 mice and Sprague-Dawley rats were administered this compound. Blood samples were collected serially from the tail vein. Plasma concentrations were determined by a validated LC-MS/MS method.

Pharmacodynamics

The pharmacodynamic effects of this compound were evaluated to establish its mechanism of action and the relationship between drug concentration and target engagement.

In Vitro Potency and Selectivity

This compound was tested for its inhibitory activity against Kinase Y and a panel of other kinases to determine its potency and selectivity.

Table 3: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC₅₀ (nM)
Kinase Y Biochemical Assay5.2
Kinase X Biochemical Assay1,250
Kinase Z Biochemical Assay> 10,000
Cellular Target Cell-based Phospho-Assay25.8
In Vivo Target Engagement and Efficacy

The relationship between this compound exposure and its effect on the target pathway was assessed in a tumor xenograft model.

Table 4: In Vivo Target Modulation and Anti-Tumor Efficacy

Dose (mg/kg, PO, QD)Average Plasma Conc. (nM)Target Inhibition (%)Tumor Growth Inhibition (%)
101504530
304807865
10016009288
Experimental Protocols: Pharmacodynamics
  • Biochemical Kinase Assays: The inhibitory activity of this compound was measured using a fluorescence-based assay with recombinant kinase domains.

  • Cell-based Phospho-Assay: HT-29 cells were treated with various concentrations of this compound for 2 hours. The phosphorylation level of a downstream substrate of Kinase Y was measured by ELISA.

  • Xenograft Efficacy Study: Female athymic nude mice were implanted with HT-29 tumor cells. Once tumors reached 150-200 mm³, mice were randomized and treated daily with vehicle or this compound. Tumor volumes were measured twice weekly.

Visualizations

Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway inhibited by this compound.

KY226_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Y Kinase Y Receptor->Kinase_Y Activates Substrate Downstream Substrate Kinase_Y->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates KY226 This compound KY226->Kinase_Y Inhibits Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Hypothetical signaling pathway showing inhibition of Kinase Y by this compound.

Experimental Workflow

The workflow for the in vivo xenograft study is depicted below.

Xenograft_Workflow start Start implantation Implant HT-29 Tumor Cells start->implantation growth Tumor Growth (150-200 mm³) implantation->growth randomization Randomize Mice into Groups growth->randomization treatment Daily Dosing (Vehicle or this compound) randomization->treatment measurement Measure Tumor Volume (2x/week) treatment->measurement measurement->treatment Repeat for 21 days pk_pd Collect PK/PD Samples measurement->pk_pd end End of Study pk_pd->end

Caption: Workflow for the preclinical tumor xenograft efficacy study.

Conclusion

The preclinical data suggest that this compound is a potent and selective inhibitor of Kinase Y with favorable pharmacokinetic properties, including good oral bioavailability in rodents. The compound demonstrates a clear relationship between plasma exposure, target inhibition, and anti-tumor efficacy. These findings support the continued development of this compound as a potential therapeutic agent. Further studies are warranted to assess its safety profile and to characterize its metabolism and potential for drug-drug interactions in more detail.

KY-226: A Technical Guide to its In Vitro and In Vivo Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro and in vivo studies of KY-226, a potent and selective allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the pharmacological profile and potential therapeutic applications of this compound.

Core Compound Information

PropertyValue
Compound Name This compound
Synonyms 4-((Biphenyl-4-ylmethylthio)methyl)-N-(hexylsulfonyl)benzamide, 4-(Biphenyl-4-ylmethylsulfanylmethyl)-N-(hexane-1-sulfonyl)benzoylamide, 4-[[([1,1′-Biphenyl]-4-ylmethyl)thio]methyl]-N-(hexylsulfonyl)benzamide
Mechanism of Action Allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)
Molecular Formula C₂₇H₃₁NO₃S₂
CAS Number 1621673-53-7
Molecular Weight 481.67 g/mol

In Vitro Studies

PTP1B Enzymatic Inhibition

This compound demonstrates potent and selective inhibitory activity against human PTP1B.

Table 1: In Vitro PTP1B Inhibition Data

ParameterValueCell Line/Enzyme Source
IC₅₀ 0.25 µM[1][2][3]Human PTP1B

This assay quantifies the ability of this compound to inhibit the enzymatic activity of PTP1B.

  • Reagents:

    • Recombinant human PTP1B enzyme.

    • p-nitrophenyl phosphate (pNPP) as a substrate.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • The PTP1B enzyme is pre-incubated with varying concentrations of this compound in the assay buffer in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of the pNPP substrate.

    • The plate is incubated at a controlled temperature (e.g., 37°C).

    • The formation of the product, p-nitrophenol, is measured spectrophotometrically at a wavelength of 405 nm.

    • The concentration of this compound that inhibits 50% of the PTP1B activity (IC₅₀) is calculated from the dose-response curve.

Cellular Assays

This compound enhances insulin signaling in human hepatoma (HepG2) cells.

Table 2: In Vitro Effects of this compound on Insulin Signaling in HepG2 Cells

Experimental ConditionObserved Effect
This compound (0.3-10 µM) + InsulinIncreased phosphorylation of the insulin receptor (pIR)[1]

This protocol assesses the effect of this compound on insulin-stimulated insulin receptor phosphorylation.

  • Cell Culture:

    • HepG2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) until they reach a desired confluency.

    • Cells are typically serum-starved for a period before the experiment to reduce basal signaling.

  • Treatment:

    • Cells are pre-treated with varying concentrations of this compound for a specified duration.

    • Subsequently, cells are stimulated with a fixed concentration of insulin for a short period (e.g., 10-15 minutes).

  • Analysis (Western Blotting):

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated insulin receptor (p-IR). A primary antibody for the total insulin receptor (IR) is used for normalization.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate, and the band intensities are quantified.

This compound does not exhibit peroxisome proliferator-activated receptor γ (PPARγ) agonist activity, as it does not promote adipocyte differentiation in 3T3-L1 preadipocytes.

This assay is used to determine if a compound induces the differentiation of preadipocytes into mature adipocytes.

  • Cell Culture:

    • 3T3-L1 preadipocytes are cultured to confluence in a growth medium.

  • Induction of Differentiation:

    • Two days post-confluence, the medium is replaced with a differentiation medium containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX) with or without this compound.

    • After a few days, the medium is switched to a maintenance medium containing insulin.

  • Analysis:

    • After several days, the extent of differentiation is assessed by staining for lipid accumulation using Oil Red O.

    • The stained lipid droplets are visualized by microscopy and can be quantified by extracting the dye and measuring its absorbance.

In Vivo Studies

Anti-Diabetic Effects in db/db Mice

Oral administration of this compound demonstrates significant anti-diabetic effects in a genetic model of type 2 diabetes, the db/db mouse.

Table 3: In Vivo Anti-Diabetic Effects of this compound in db/db Mice

Treatment GroupDoseDurationKey Findings
This compound10 and 30 mg/kg/day (oral)4 weeksSignificantly reduced plasma glucose, triglycerides, and hemoglobin A1c. No significant effect on body weight gain. Attenuated plasma glucose elevation in oral glucose tolerance test. Increased pIR and pAkt in liver and femoral muscle.[1]

The OGTT is a standard procedure to assess how quickly an animal can clear a glucose load from its blood.

  • Animal Preparation:

    • Mice are fasted for a specific period (e.g., 6-12 hours) with free access to water.

  • Procedure:

    • A baseline blood sample is collected from the tail vein to measure fasting glucose levels.

    • A concentrated glucose solution is administered orally via gavage at a standard dose (e.g., 2 g/kg body weight).

    • Blood samples are collected at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • Blood glucose levels are measured at each time point.

  • Data Analysis:

    • The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

Anti-Obesity Effects in High-Fat Diet-Induced Obese Mice

This compound shows anti-obesity effects in a diet-induced model of obesity.

Table 4: In Vivo Anti-Obesity Effects of this compound in High-Fat Diet-Induced Obese Mice

Treatment GroupDoseDurationKey Findings
This compound30 and 60 mg/kg/day (oral)4 weeksDecreased body weight gain, food consumption, and fat volume. Increased phosphorylated STAT3 in the hypothalamus.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Insulin Signaling

This compound enhances insulin signaling by inhibiting PTP1B, which normally dephosphorylates and inactivates the insulin receptor and its downstream substrates.

KY226_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS IR->IRS PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates KY226 This compound KY226->PTP1B inhibits PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates Glucose_Uptake Glucose Uptake & Metabolic Effects Akt->Glucose_Uptake promotes

Caption: this compound enhances insulin signaling by inhibiting PTP1B.

This compound Mechanism of Action in Leptin Signaling

This compound potentiates leptin signaling by inhibiting PTP1B, a negative regulator of the leptin receptor-associated JAK2/STAT3 pathway.

KY226_Leptin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular (Hypothalamus) Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR binds JAK2 JAK2 LepR->JAK2 activates PTP1B PTP1B PTP1B->JAK2 dephosphorylates KY226 This compound KY226->PTP1B inhibits STAT3 STAT3 JAK2->STAT3 phosphorylates Satiety Satiety & Reduced Food Intake STAT3->Satiety promotes

Caption: this compound enhances leptin signaling in the hypothalamus.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound.

InVivo_Workflow Animal_Model Animal Model Selection (e.g., db/db mice, DIO mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Treatment Daily Oral Administration (Vehicle or this compound) Grouping->Treatment Monitoring Regular Monitoring (Body Weight, Food Intake) Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT Tissue_Collection Tissue Collection (Liver, Muscle, Hypothalamus) OGTT->Tissue_Collection Biochemical_Analysis Biochemical Analysis (Plasma Glucose, Triglycerides, HbA1c) Tissue_Collection->Biochemical_Analysis Molecular_Analysis Molecular Analysis (Western Blot for p-IR, p-Akt, p-STAT3) Tissue_Collection->Molecular_Analysis Data_Analysis Data Analysis and Statistical Evaluation Biochemical_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: General workflow for in vivo evaluation of this compound.

Neuroprotective Effects

Preliminary in vitro data suggests that this compound may have neuroprotective properties. In brain endothelial cells (bEnd.3), this compound treatment rescued the lipopolysaccharide-induced reduction of the tight junction protein ZO-1 and restored the phosphorylation of Akt and its downstream target FoxO1.[1] These findings suggest a potential role for this compound in protecting the integrity of the blood-brain barrier. Further in vivo studies are warranted to fully elucidate the neuroprotective effects of this compound in models of cerebral ischemic injury.[1]

References

KY-226 effects on insulin signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Effects of KY-226 on Insulin Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound enhances insulin sensitivity, making it a promising therapeutic candidate for type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the effects of this compound on the insulin signaling cascade, including its impact on the phosphorylation of the insulin receptor (IR) and downstream targets such as Akt. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the signaling pathways involved to facilitate further research and drug development.

Introduction to this compound and PTP1B Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role in attenuating insulin signaling. It achieves this by dephosphorylating the activated insulin receptor and its substrates, thereby terminating the downstream signal. Inhibition of PTP1B has emerged as a key strategy to enhance insulin action and combat insulin resistance.

This compound is a small molecule that acts as an allosteric inhibitor of PTP1B. Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that reduces its catalytic activity. This mode of inhibition can offer greater selectivity and improved pharmacological properties. This compound has an IC50 of 0.28 μM for human PTP1B, demonstrating its high potency.

Effects of this compound on Insulin Signaling Pathways

The primary mechanism by which this compound enhances insulin signaling is through the inhibition of PTP1B, leading to increased phosphorylation of key signaling molecules.

Insulin Receptor (IR) Phosphorylation

Upon insulin binding, the insulin receptor undergoes autophosphorylation on specific tyrosine residues, which is the initial step in the signaling cascade. PTP1B directly counteracts this by dephosphorylating the activated receptor. This compound, by inhibiting PTP1B, prolongs the phosphorylated and active state of the insulin receptor.

  • In Vitro Evidence: In human hepatoma-derived HepG2 cells, this compound has been shown to increase the levels of phosphorylated insulin receptor (pIR) in the presence of insulin. Studies have demonstrated a concentration-dependent enhancement of insulin-stimulated pIR by this compound in the range of 0.3 to 10 μM. This effect is observed in both wild-type and PTP1B-overexpressing HepG2 cells, indicating that this compound can effectively counteract an excess of the PTP1B enzyme.

Akt (Protein Kinase B) Phosphorylation

Akt is a crucial downstream effector in the insulin signaling pathway, mediating many of insulin's metabolic effects, including glucose uptake and glycogen synthesis. The activation of Akt is dependent on the upstream signaling initiated by the phosphorylated insulin receptor.

  • In Vivo Evidence: In studies using diabetic and obese db/db mice, oral administration of this compound has been shown to increase the phosphorylation of Akt in both the liver and femoral muscle. This indicates that the enhancing effect of this compound on insulin receptor phosphorylation translates to the activation of downstream signaling components in key metabolic tissues.

Glycogen Synthase Kinase 3β (GSK3β) Signaling

Glycogen synthase kinase 3β (GSK3β) is another important downstream target of Akt. Phosphorylation of GSK3β by Akt leads to its inactivation, which in turn promotes glycogen synthesis. While the direct effects of this compound on GSK3β phosphorylation have not been explicitly detailed in the currently available literature, the observed increase in Akt phosphorylation strongly suggests that this compound would lead to an increase in the inhibitory phosphorylation of GSK3β, thereby contributing to improved glucose metabolism.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineConditionConcentrationResult
PTP1B Inhibition (IC50)-Human PTP1B0.28 μMPotent inhibition
pIR LevelsHepG2Insulin-stimulated0.3 - 10 μMConcentration-dependent increase

Table 2: In Vivo Effects of this compound in db/db Mice

ParameterTissueEffect
Phosphorylated Insulin Receptor (pIR)Liver, Femoral MuscleIncreased
Phosphorylated Akt (pAkt)Liver, Femoral MuscleIncreased

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide representative methodologies for key experiments related to the study of this compound.

PTP1B Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against PTP1B.

  • Reagents: Human recombinant PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT), and the test compound (this compound).

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the PTP1B enzyme to the assay buffer.

    • Add the different concentrations of this compound to the wells containing the enzyme and incubate for a pre-determined time at 37°C.

    • Initiate the reaction by adding the pNPP substrate.

    • Monitor the production of p-nitrophenol by measuring the absorbance at 405 nm over time.

    • Calculate the rate of reaction and determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Insulin Signaling Proteins in HepG2 Cells

This protocol outlines the steps for assessing the phosphorylation status of insulin signaling proteins in cultured cells.

  • Cell Culture and Treatment:

    • Culture HepG2 cells in appropriate media until they reach the desired confluency.

    • Serum-starve the cells for a specified period (e.g., 12-24 hours) to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound for a defined time.

    • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-IR, IR, p-Akt, Akt, p-GSK3β, GSK3β) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Studies in db/db Mice

This section provides a general framework for evaluating the effects of this compound in a diabetic mouse model.

  • Animal Model: Use male db/db mice, a genetic model of type 2 diabetes and obesity, and their lean littermates as controls.

  • Drug Administration: Administer this compound or vehicle control to the mice via oral gavage daily for a specified period (e.g., 4 weeks).

  • Metabolic Assessments: Monitor parameters such as body weight, food intake, blood glucose levels, and insulin tolerance throughout the study.

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., liver, skeletal muscle).

    • For analysis of signaling proteins, a bolus of insulin may be injected intravenously a few minutes before tissue collection to stimulate the pathway.

    • Prepare tissue lysates as described for the in vitro protocol.

    • Perform Western blot analysis to determine the phosphorylation status of insulin signaling proteins.

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the mechanism of action of this compound.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR (Active) IR->pIR Autophosphorylation PTP1B PTP1B KY226 This compound KY226->PTP1B inhibits pIR->PTP1B dephosphorylates IRS IRS pIR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Akt->pAkt pGSK3b p-GSK3β (Inactive) pAkt->pGSK3b phosphorylates GLUT4_Translocation GLUT4 Translocation pAkt->GLUT4_Translocation promotes GSK3b GSK3β GSK3b->pGSK3b Glycogen_Synthase Glycogen Synthase Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis activation GLUT4_Vesicle GLUT4 Vesicle GLUT4_Vesicle->GLUT4_Translocation

Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.

Experimental_Workflow_Western_Blot cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis HepG2_Culture Culture HepG2 Cells Serum_Starvation Serum Starvation HepG2_Culture->Serum_Starvation KY226_Treatment This compound Treatment Serum_Starvation->KY226_Treatment Insulin_Stimulation Insulin Stimulation KY226_Treatment->Insulin_Stimulation Cell_Lysis Cell Lysis Insulin_Stimulation->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-IR, p-Akt, etc.) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of insulin signaling proteins.

Conclusion

This compound is a potent allosteric inhibitor of PTP1B that effectively enhances insulin signaling. The available data demonstrates its ability to increase the phosphorylation of the insulin receptor and downstream effectors such as Akt, both in vitro and in vivo. These actions make this compound a compelling candidate for further investigation as a therapeutic agent for conditions characterized by insulin resistance, such as type 2 diabetes and obesity. This technical guide provides a foundational understanding of the effects of this compound and the methodologies used to study them, aiming to support ongoing and future research in this promising area of drug development. Further studies are warranted to fully elucidate the quantitative effects on the entire signaling cascade, including GSK3β, and to translate these preclinical findings into clinical applications.

The Role of KY-226 in the Enhancement of Leptin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KY-226, a potent and selective allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). It details the mechanism by which this compound enhances leptin signaling, presenting key quantitative data, experimental protocols, and visual diagrams of the relevant biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of metabolic disease, signal transduction, and drug development.

Introduction: Leptin Resistance and the Role of PTP1B

Leptin, an adipocyte-derived hormone, is a critical regulator of energy homeostasis, primarily acting on the hypothalamus to suppress appetite and increase energy expenditure.[1][2] The signaling cascade is initiated by leptin binding to the long-form leptin receptor (LepRb), which triggers the activation of the associated Janus kinase 2 (JAK2).[1][3] Activated JAK2 then phosphorylates key tyrosine residues on the intracellular domain of LepRb, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).[1][4] Subsequently, STAT3 is phosphorylated, dimerizes, translocates to the nucleus, and modulates the transcription of target genes, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP), to mediate its anorexigenic effects.[3][5]

A state of leptin resistance, where the response to leptin is blunted despite high circulating levels, is a hallmark of obesity.[5][6] One of the key negative regulators implicated in this process is Protein Tyrosine Phosphatase 1B (PTP1B).[7][8] PTP1B attenuates leptin signaling by directly dephosphorylating and thereby inactivating both JAK2 and the leptin receptor itself.[3][9][10] Consequently, PTP1B acts as a brake on the leptin signaling pathway. Mice deficient in PTP1B exhibit increased leptin sensitivity and are resistant to diet-induced obesity, highlighting PTP1B as a promising therapeutic target for obesity and type 2 diabetes.[7][9][11]

This compound: A Selective Allosteric PTP1B Inhibitor

This compound, with the chemical name 4-(biphenyl-4-ylmethylsulfanylmethyl)-N-(hexane-1-sulfonyl)benzoylamide, is a potent, selective, and orally active allosteric inhibitor of PTP1B.[12][13] Unlike active-site inhibitors, which can suffer from poor selectivity due to the highly conserved nature of the PTP active site, allosteric inhibitors like this compound bind to a distinct, less conserved site on the enzyme.[14] This binding induces a conformational change that prevents the catalytic site from functioning effectively, offering a path to greater selectivity and potentially better drug-like properties.[14] By inhibiting PTP1B, this compound effectively removes the negative regulation on the leptin signaling pathway, leading to enhanced and sustained activation of JAK2 and STAT3 in response to leptin.[13] This mechanism results in improved leptin sensitivity, which has been demonstrated to produce anti-obesity effects in preclinical models.[12][13]

Quantitative Data Summary

The efficacy of this compound has been evaluated in various in vitro and in vivo models. The key quantitative findings are summarized below for comparative analysis.

Table 1: In Vitro Efficacy of this compound
ParameterDescriptionValueSource
IC50 Half-maximal inhibitory concentration against human PTP1B enzyme activity.0.25 - 0.28 µM[12][13]
Cellular Activity Concentration range of this compound that increased insulin-induced phosphorylation of the insulin receptor (pIR) in HepG2 cells.0.3 - 10 µM[13]
Selectivity This compound did not exhibit peroxisome proliferator-activated receptor γ (PPARγ) agonist activity, unlike some other anti-diabetic agents.No agonist activity[13]
Table 2: In Vivo Efficacy of this compound in Murine Models
ModelTreatmentKey OutcomesSource
High-Fat Diet-Induced Obese Mice 30 and 60 mg/kg/day (oral admin, 4 weeks)- Decreased body weight gain- Decreased food consumption- Decreased fat volume gain- Increased phosphorylated STAT3 in the hypothalamus [13]
db/db Mice (model of type 2 diabetes) 10 and 30 mg/kg/day (oral admin, 4 weeks)- Significantly reduced plasma glucose- Significantly reduced triglyceride levels- Reduced hemoglobin A1c values- No significant increase in body weight gain[13]

Core Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

In Vitro PTP1B Enzymatic Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on recombinant human PTP1B enzyme.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20

  • Substrate: p-Nitrophenyl Phosphate (pNPP)

  • Test Compound: this compound dissolved in DMSO

  • Positive Control: Ursolic acid or other known PTP1B inhibitor

  • Stop Solution: 10 M NaOH

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

  • To each well of a 96-well plate, add 20 µL of the diluted this compound solution or control (DMSO for negative control, positive control inhibitor).

  • Add 60 µL of recombinant PTP1B enzyme (e.g., 0.5 units) diluted in Assay Buffer to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of pNPP substrate (final concentration of 2 mM) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Terminate the reaction by adding 10 µL of 10 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate spectrophotometer.[15]

  • Calculate the percentage of inhibition for each concentration of this compound relative to the negative control and plot the results to determine the IC50 value.

Western Blot Analysis of Leptin-Induced STAT3 Phosphorylation

This protocol details the procedure for detecting changes in phosphorylated STAT3 (pSTAT3) in hypothalamic tissue from mice treated with this compound.

Materials:

  • Hypothalamic tissue lysates from control and this compound-treated mice (following leptin challenge)

  • Lysis Buffer: M-PER Mammalian Protein Extraction Reagent or RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[16]

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-15% gradient)

  • PVDF or nitrocellulose membrane

  • Transfer Buffer

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-Phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145).[16]

    • Mouse anti-Total STAT3 (e.g., Cell Signaling Technology, #9139).[16]

    • Rabbit anti-β-Actin (loading control) (e.g., Cell Signaling Technology, #4970).[16]

  • Secondary Antibodies:

    • HRP-linked anti-rabbit IgG

    • HRP-linked anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Homogenize frozen hypothalamic tissue in ice-cold Lysis Buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples with Lysis Buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) diluted in Blocking Buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-linked secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 8.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total STAT3 and the loading control, the membrane can be stripped of the pSTAT3 antibody and then re-probed sequentially with antibodies for total STAT3 and β-actin, following the same procedure from step 6 onwards.

  • Quantification: Densitometry analysis is performed to quantify the band intensities. The pSTAT3 signal is normalized to the total STAT3 signal, which is then normalized to the β-actin signal to ensure equal protein loading.

Signaling Pathways and Experimental Workflows

Visual representations of the core biological processes and experimental designs are provided below using the DOT language for Graphviz.

Leptin Signaling Pathway and this compound Intervention

Leptin_Signaling_KY226 Leptin Leptin LepRb Leptin Receptor (LepRb) Leptin->LepRb binds JAK2 JAK2 LepRb->JAK2 activates pJAK2 p-JAK2 (Active) JAK2->pJAK2 autophosphorylates STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene_Expression Gene Expression (e.g., ↑POMC, ↓AgRP) Nucleus->Gene_Expression Response ↓ Food Intake ↑ Energy Expenditure Gene_Expression->Response PTP1B PTP1B PTP1B->pJAK2 dephosphorylates KY226 This compound KY226->PTP1B inhibits

Caption: Leptin signaling cascade and the inhibitory actions of PTP1B and this compound.

In Vivo Experimental Workflow for Assessing this compound Efficacy

InVivo_Workflow Start Start: High-Fat Diet-Induced Obese Mouse Model Grouping Randomize into Groups (e.g., Vehicle, this compound) Start->Grouping Treatment Daily Oral Administration (4 weeks) Grouping->Treatment Monitoring Monitor Body Weight, Food Intake, Adiposity Treatment->Monitoring throughout treatment Challenge Acute Leptin Challenge (or Saline) Treatment->Challenge at end of study Sacrifice Euthanize & Collect Hypothalamus Challenge->Sacrifice Analysis Western Blot Analysis for pSTAT3 / Total STAT3 Sacrifice->Analysis Endpoint Endpoint: Quantify Enhancement of Leptin Signaling Analysis->Endpoint

Caption: Workflow for evaluating this compound's effect on leptin signaling in vivo.

References

KY-226: A Novel Neuroprotective Agent for Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Preclinical Efficacy and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective properties of KY-226, a potent and selective allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B). Preclinical studies have demonstrated the significant potential of this compound in mitigating neuronal damage following ischemic stroke. This document summarizes the key quantitative data, details the experimental protocols used in these studies, and visualizes the underlying molecular signaling pathways.

Core Mechanism of Action

This compound exerts its neuroprotective effects primarily through the inhibition of PTP1B, a key negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, this compound enhances the phosphorylation of downstream targets, notably Akt and Forkhead box protein O1 (FoxO1). This modulation of the Akt/FoxO1 signaling pathway is central to its therapeutic effects, which include the preservation of blood-brain barrier (BBB) integrity and the promotion of neuronal survival.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in a murine model of transient middle cerebral artery occlusion (tMCAO), a common model for studying ischemic stroke. The following tables summarize the key findings from these preclinical investigations.

Treatment GroupDose (mg/kg)Infarct Volume (% of control)Neurological Deficit Score (vs. control)
Vehicle Control-100%-
This compound1Significantly ReducedImproved
This compound5Significantly ReducedImproved
This compound10~50% Reduction Significantly Improved
This compound30Significantly ReducedImproved

Table 1: Dose-Dependent Neuroprotective Effects of this compound on Infarct Volume and Neurological Deficits in a Murine Model of Ischemic Stroke. Data from studies on cerebral ischemia/reperfusion in mice demonstrate a significant reduction in brain infarct area and improvement in neurological outcomes with intraperitoneal administration of this compound.[1]

BiomarkerTreatmentOutcome
Phosphorylated Akt (p-Akt)This compound (10 mg/kg)Restored to near pre-ischemic levels
Phosphorylated eNOS (p-eNOS)This compound (10 mg/kg)Restored to near pre-ischemic levels
Phosphorylated ERK (p-ERK)This compound (10 mg/kg)Significantly Increased
Reactive Oxygen Species (ROS)This compoundAttenuated Generation

Table 2: Effect of this compound on Key Signaling Molecules and Oxidative Stress Markers in the Ischemic Brain. this compound treatment restored the levels of crucial pro-survival proteins and reduced harmful oxidative stress following an ischemic event.[1]

Tight Junction ProteinIschemia/Reperfusion (I/R) EffectThis compound Treatment Effect
ZO-1Decreased ExpressionRestored Expression
OccludinDecreased ExpressionRestored Expression

Table 3: Impact of this compound on Blood-Brain Barrier Tight Junction Proteins. In the face of ischemic injury, this compound treatment helps to maintain the integrity of the blood-brain barrier by preventing the degradation of key tight junction proteins.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and the general workflow of the preclinical studies.

KY226_Signaling_Pathway cluster_inhibition This compound Action cluster_akt_pathway Akt Pro-Survival Pathway cluster_foxo1_pathway FoxO1-Mediated BBB Protection cluster_outcomes Neuroprotective Outcomes This compound This compound PTP1B PTP1B This compound->PTP1B inhibits Akt Akt PTP1B->Akt dephosphorylates pAkt p-Akt (Active) Akt->pAkt phosphorylation peNOS p-eNOS (Active) pAkt->peNOS activates pERK p-ERK (Active) pAkt->pERK activates pFoxO1 p-FoxO1 (Inactive) pAkt->pFoxO1 phosphorylates eNOS eNOS Neuronal Survival Neuronal Survival peNOS->Neuronal Survival ERK ERK pERK->Neuronal Survival FoxO1 FoxO1 Tight Junction\nProteins\n(ZO-1, Occludin) Tight Junction Proteins (ZO-1, Occludin) FoxO1->Tight Junction\nProteins\n(ZO-1, Occludin) downregulates BBB Integrity BBB Integrity Tight Junction\nProteins\n(ZO-1, Occludin)->BBB Integrity maintains Reduced Infarct Volume Reduced Infarct Volume BBB Integrity->Reduced Infarct Volume Experimental_Workflow cluster_animal_model In Vivo Ischemic Stroke Model cluster_treatment Treatment Protocol cluster_assessment Assessment of Neuroprotection tMCAO Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice Reperfusion Reperfusion tMCAO->Reperfusion Ischemia Period This compound Admin Intraperitoneal Administration of this compound or Vehicle Reperfusion->this compound Admin Post-Reperfusion Neurobehavioral Tests Neurological Deficit Scoring This compound Admin->Neurobehavioral Tests Infarct Measurement TTC Staining for Infarct Volume This compound Admin->Infarct Measurement Molecular Analysis Western Blot for Protein Phosphorylation (Akt, eNOS, ERK) and Tight Junction Proteins (ZO-1, Occludin) This compound Admin->Molecular Analysis ROS Measurement Measurement of Reactive Oxygen Species This compound Admin->ROS Measurement

References

Technical Whitepaper: Assessing the Impact of Novel Compound KY-226 on Blood-Brain Barrier Integrity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available research specifically detailing the effects of a compound designated "KY-226" on the blood-brain barrier (BBB) is not available. This document serves as an in-depth technical guide outlining the standard methodologies, data presentation, and signaling pathway analyses that would be employed to investigate the potential of a novel compound, herein referred to as this compound, to modulate BBB integrity.

Introduction

The blood-brain barrier (BBB) is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] The integrity of the BBB is crucial for maintaining CNS homeostasis and is primarily regulated by complex tight junction protein assemblies between adjacent endothelial cells.[1][3] In various neurological diseases, such as stroke, multiple sclerosis, and Alzheimer's disease, BBB dysfunction is a key pathological feature, leading to increased permeability and neuroinflammation.[1][4]

Novel therapeutic agents that can enhance BBB integrity are of significant interest for treating these conditions. Conversely, transient and controlled disruption of the BBB is a strategy to improve drug delivery to the CNS.[2][5] This whitepaper outlines a comprehensive research framework for evaluating the effects of a hypothetical novel compound, this compound, on BBB integrity. It details the essential experimental protocols, data analysis, and visualization of relevant biological pathways.

Quantitative Data on Blood-Brain Barrier Integrity

The following tables represent typical quantitative data collected to assess the impact of a compound like this compound on BBB integrity in an in-vitro model, such as a co-culture of human cerebral microvascular endothelial cells (hCMEC/D3) with astrocytes and pericytes.

Table 1: Effect of this compound on Transendothelial Electrical Resistance (TEER)

Treatment GroupConcentration (µM)TEER (Ω·cm²) at 24hTEER (Ω·cm²) at 48hTEER (Ω·cm²) at 72h
Vehicle Control0150 ± 8155 ± 10152 ± 9
This compound1165 ± 9180 ± 11175 ± 10
This compound10180 ± 12210 ± 15 205 ± 13
This compound50120 ± 10 95 ± 880 ± 7
LPS (1 µg/mL)N/A90 ± 785 ± 6 82 ± 5
p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Paracellular Permeability Assessment with Fluorescent Tracers

Treatment GroupConcentration (µM)Permeability Coefficient (Papp) of Sodium Fluorescein (376 Da) (10⁻⁶ cm/s)Permeability Coefficient (Papp) of FITC-Dextran (4 kDa) (10⁻⁶ cm/s)
Vehicle Control03.5 ± 0.30.8 ± 0.1
This compound102.1 ± 0.2 0.4 ± 0.05*
LPS (1 µg/mL)N/A8.9 ± 0.72.5 ± 0.3**
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 3: Western Blot Analysis of Tight Junction Protein Expression

Treatment GroupConcentration (µM)Relative Claudin-5 Expression (Normalized to β-actin)Relative Occludin Expression (Normalized to β-actin)Relative ZO-1 Expression (Normalized to β-actin)
Vehicle Control01.00 ± 0.051.00 ± 0.061.00 ± 0.04
This compound101.45 ± 0.121.38 ± 0.101.25 ± 0.09
LPS (1 µg/mL)N/A0.55 ± 0.07 0.62 ± 0.080.70 ± 0.06**
p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are standard protocols for key experiments in BBB research.

In-Vitro Blood-Brain Barrier Model

An in-vitro BBB model using human cerebral microvascular endothelial cells (hCMEC/D3) co-cultured with primary human astrocytes and pericytes on Transwell inserts is a common approach.

  • Cell Culture: hCMEC/D3 cells are cultured in Endothelial Basal Medium supplemented with growth factors. Astrocytes and pericytes are cultured in their respective specialized media.

  • Transwell Setup: Polycarbonate Transwell inserts (e.g., 0.4 µm pore size) are coated with collagen and fibronectin.

  • Co-culture: Astrocytes and pericytes are seeded on the bottom of the culture plate. hCMEC/D3 cells are then seeded on the apical side of the Transwell insert. The system is maintained for several days to allow for the formation of a tight monolayer.

Transendothelial Electrical Resistance (TEER) Measurement

TEER is a measure of the electrical resistance across the endothelial cell monolayer and is indicative of tight junction integrity.

  • Equipment: An epithelial voltohmmeter (e.g., EVOM2) with "chopstick" electrodes.

  • Procedure:

    • Equilibrate the electrodes in culture medium.

    • Measure the resistance of a blank Transwell insert with medium only.

    • Measure the resistance of each Transwell with the cell monolayer.

    • Subtract the resistance of the blank insert from the cell-containing insert and multiply by the surface area of the insert to obtain the TEER value in Ω·cm².

    • Measurements are taken at specified time points after treatment with this compound or controls.

Paracellular Permeability Assay

This assay measures the passage of molecules of different sizes across the endothelial monolayer.

  • Reagents: Sodium fluorescein (Na-F, 376 Da) and FITC-dextran (4 kDa) are used as fluorescent tracers.

  • Procedure:

    • After treatment with this compound, the medium in the apical chamber of the Transwell is replaced with medium containing the fluorescent tracer.

    • At regular intervals (e.g., 15, 30, 45, 60 minutes), samples are taken from the basolateral chamber.

    • The fluorescence intensity of the samples is measured using a plate reader.

    • The permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux of the tracer across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of the tracer in the apical chamber.

Immunofluorescence Staining of Tight Junction Proteins

This technique visualizes the localization and organization of tight junction proteins.

  • Fixation and Permeabilization: The hCMEC/D3 monolayer on the Transwell membrane is fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Blocking: Non-specific binding is blocked with a solution containing bovine serum albumin.

  • Antibody Incubation: The cells are incubated with primary antibodies against Claudin-5, Occludin, and ZO-1, followed by incubation with fluorescently labeled secondary antibodies.

  • Mounting and Imaging: The membrane is mounted on a glass slide with a mounting medium containing DAPI for nuclear staining. Images are captured using a confocal microscope.

Western Blotting

Western blotting is used to quantify the expression levels of tight junction proteins.

  • Protein Extraction: Total protein is extracted from the hCMEC/D3 cells using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Claudin-5, Occludin, ZO-1, and a loading control (e.g., β-actin). This is followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms by which this compound may affect the BBB is critical. The following diagrams, generated using Graphviz, illustrate a potential signaling pathway and a typical experimental workflow.

Signaling Pathway: Regulation of Tight Junctions

Many signaling pathways converge on the regulation of the actin cytoskeleton, which in turn stabilizes tight and adherens junctions.[3][4] The RhoA pathway is a key regulator of this process.[6] An increase in RhoA activity often leads to stress fiber formation and tight junction disruption. A compound that enhances BBB integrity might act by inhibiting this pathway.

G cluster_0 Potential Mechanism of this compound KY226 This compound Receptor Target Receptor KY226->Receptor Activates/Binds RhoA RhoA Receptor->RhoA Inhibits ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Actin Actin Cytoskeleton Reorganization MLC->Actin Induces Contraction TJ Tight Junction (Claudin-5, Occludin, ZO-1) Actin->TJ Disrupts BBB_Integrity Increased BBB Integrity TJ->BBB_Integrity Maintains

Caption: Hypothetical signaling pathway for this compound enhancing BBB integrity via RhoA inhibition.

Experimental Workflow

A logical workflow is essential for a comprehensive investigation of a novel compound's effect on the BBB.

G cluster_workflow Experimental Workflow for this compound BBB Assessment start Start: Hypothesis (this compound modulates BBB) invitro In-Vitro BBB Model Setup (hCMEC/D3 Co-culture) start->invitro dose_response Dose-Response & Cytotoxicity Assays invitro->dose_response teer_perm TEER & Permeability Assays dose_response->teer_perm protein_analysis Protein Expression Analysis (Western Blot) teer_perm->protein_analysis protein_loc Protein Localization (Immunofluorescence) teer_perm->protein_loc pathway_analysis Signaling Pathway Investigation (e.g., RhoA activity assay) protein_analysis->pathway_analysis protein_loc->pathway_analysis invivo In-Vivo Studies (e.g., mouse model with tracer extravasation) pathway_analysis->invivo conclusion Conclusion on this compound Effect on BBB Integrity invivo->conclusion

Caption: Standard experimental workflow for assessing a novel compound's effect on the BBB.

Conclusion

This technical guide provides a robust framework for the preclinical evaluation of a novel compound, such as the hypothetical this compound, on blood-brain barrier integrity. By employing a combination of in-vitro models, quantitative assays for barrier function, and detailed molecular analyses, researchers can build a comprehensive profile of a compound's effects. The structured presentation of data in tables and the visualization of complex biological processes through diagrams are essential for clear communication and interpretation of the findings. This systematic approach is fundamental to identifying and validating new therapeutic agents for neurological disorders characterized by BBB dysfunction or for enhancing drug delivery to the CNS.

References

Methodological & Application

Application Notes and Protocols for Studying the CD226 Signaling Pathway in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide an overview and experimental protocols for researchers, scientists, and drug development professionals interested in the study of CD226, an activating receptor involved in natural killer (NK) cell and T cell-mediated antitumor responses. The information provided is based on the current understanding of the CD226 signaling pathway and its role in immune surveillance of tumors. While the query specified "KY-226," no specific compound with this designation was identified in the public domain. The following information pertains to the biological entity CD226.

CD226, also known as DNAX accessory molecule-1 (DNAM-1), is a key co-stimulatory molecule that, upon engagement with its ligands such as CD155 (Poliovirus Receptor) and CD112 (Nectin-2) expressed on tumor cells, initiates a signaling cascade that promotes immune cell activation and cytotoxicity.[1][2] Understanding and modulating the CD226 pathway is a promising avenue for the development of novel cancer immunotherapies.

Mechanism of Action: The CD226 Signaling Pathway

CD226 plays a crucial role in the activation of NK cells against tumor cells.[1][2] The engagement of CD226 with its ligand CD155 on target tumor cells leads to the phosphorylation and subsequent inactivation of the transcription factor Forkhead Box Protein O1 (FOXO1).[1][2][3] FOXO1 typically acts as a negative regulator of NK cell effector functions.[1][2] Therefore, its inactivation through the CD226 pathway removes this inhibitory signal, leading to enhanced NK cell cytotoxicity against tumor cells.[1][2]

CD226_Signaling_Pathway cluster_NK_Cell NK Cell cluster_Tumor_Cell Tumor Cell CD226 CD226 PI3K PI3K CD226->PI3K Activates AKT AKT PI3K->AKT Activates FOXO1 FOXO1 (Active) AKT->FOXO1 Phosphorylates FOXO1_P p-FOXO1 (Inactive) Effector_Function NK Cell Effector Function FOXO1->Effector_Function Inhibits CD155 CD155 CD155->CD226 Binds

Figure 1: CD226 signaling pathway in NK cells.

Data Presentation

As no quantitative data for a specific compound "this compound" is available, the following table summarizes the key molecular players in the CD226 signaling pathway and their respective functions.

Component Category Function Reference
CD226 (DNAM-1) Activating ReceptorRecognizes and binds to ligands (CD155, CD112) on target cells, initiating an activating signal in NK cells and T cells.[1][2][3]
CD155 (PVR) LigandExpressed on tumor cells and other cells; binding to CD226 triggers the signaling cascade.[1][2]
FOXO1 Transcription FactorA negative regulator of NK cell effector functions. Its activity is suppressed by CD226 signaling.[1][2][3]
PI3K/AKT Kinase PathwayActivated downstream of CD226, leading to the phosphorylation and inactivation of FOXO1.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the CD226 pathway.

Protocol 1: In Vitro NK Cell Cytotoxicity Assay

This protocol is designed to assess the ability of NK cells to kill target tumor cells and to investigate how this process is affected by the CD226 pathway.

Objective: To measure the cytotoxic activity of NK cells against tumor cells expressing CD226 ligands.

Materials:

  • Effector Cells: Primary human or murine NK cells

  • Target Cells: Tumor cell line known to express CD155 (e.g., A-427, B16-F10)[2]

  • Culture Medium: RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics

  • Reagents: Calcein-AM, Propidium Iodide (PI), or a real-time cell analyzer system (e.g., xCELLigence)[2]

  • Optional: Anti-CD226 blocking antibody or CD226-deficient NK cells[1][2]

Procedure:

  • Preparation of Cells:

    • Culture effector (NK) and target (tumor) cells to the desired density.

    • If using a blocking antibody, pre-incubate NK cells with the anti-CD226 antibody for 30-60 minutes at 37°C.

  • Co-culture:

    • Plate target cells in a 96-well plate and allow them to adhere.

    • Add NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • Measurement of Cytotoxicity:

    • Calcein-AM/PI Staining: After a 4-hour incubation, add Calcein-AM and PI to the co-culture. Live target cells will fluoresce green (Calcein-AM positive), while dead cells will fluoresce red (PI positive). Analyze by fluorescence microscopy or a plate reader.

    • Real-Time Cell Analysis (RTCA): If using a system like xCELLigence, the impedance-based measurement provides a continuous readout of target cell viability.[2]

Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Cytotoxicity_Workflow start Start prep_cells Prepare Effector (NK) and Target (Tumor) Cells start->prep_cells blocking Optional: Pre-incubate NK cells with anti-CD226 antibody prep_cells->blocking co_culture Co-culture NK and Tumor Cells at various E:T ratios prep_cells->co_culture No blocking blocking->co_culture incubation Incubate for 4 hours at 37°C co_culture->incubation measurement Measure Cytotoxicity (e.g., Calcein-AM/PI, RTCA) incubation->measurement analysis Calculate % Specific Lysis measurement->analysis end End analysis->end

Figure 2: Experimental workflow for an in vitro cytotoxicity assay.
Protocol 2: Western Blot for FOXO1 Phosphorylation

This protocol is used to determine the phosphorylation status of FOXO1 in NK cells following CD226 engagement.

Objective: To detect the levels of phosphorylated FOXO1 (p-FOXO1) as an indicator of CD226 pathway activation.

Materials:

  • NK cells

  • Plate-bound anti-CD226 antibody or CD155-Fc fusion protein

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-FOXO1 (Ser256), anti-total-FOXO1, anti-GAPDH (loading control)

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Stimulation:

    • Coat a 24-well plate with anti-CD226 antibody or CD155-Fc overnight at 4°C.

    • Add NK cells to the coated wells and incubate for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • Cell Lysis:

    • Collect the NK cells and lyse them in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-FOXO1 and total FOXO1.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis: Quantify the band intensities for p-FOXO1 and total FOXO1. Normalize the p-FOXO1 signal to the total FOXO1 signal to determine the relative level of phosphorylation.

In Vivo Studies

To evaluate the role of the CD226 pathway in a more complex biological system, in vivo tumor models are essential.

Experimental Approach:

  • Syngeneic Tumor Models: Utilize mouse tumor cell lines (e.g., B16-F10) implanted into wild-type and CD226-deficient mice.[2]

  • Treatment: Administer potential therapeutic agents targeting the CD226 pathway (e.g., activating antibodies).

  • Readouts: Monitor tumor growth and survival. Isolate tumor-infiltrating lymphocytes (TILs) to analyze the phenotype and function of NK and T cells by flow cytometry. Gene expression analysis of isolated NK cells can also reveal the impact on FOXO1-regulated genes.[1][2]

Conclusion

The CD226 signaling pathway represents a critical component of the anti-tumor immune response. The protocols and information provided here offer a foundation for researchers to investigate this pathway and explore its potential as a therapeutic target in oncology. By utilizing these methodologies, scientists can further elucidate the mechanisms of CD226-mediated immunity and contribute to the development of novel immunotherapies.

References

Application Notes and Protocols for CD226 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "KY-226" did not yield a specific experimental compound. However, given the context of cell culture protocols for researchers in immunology and drug development, it is highly probable that this was a typographical error for CD226 (Cluster of Differentiation 226), also known as DNAX accessory molecule-1 (DNAM-1). CD226 is a key activating receptor on the surface of immune cells such as Natural Killer (NK) cells and T cells, playing a crucial role in anti-tumor immunity. These application notes and protocols are therefore focused on CD226.

Introduction to CD226

CD226 is a 65 kDa transmembrane glycoprotein belonging to the immunoglobulin superfamily. It is expressed on a variety of immune cells, including NK cells, T cells, monocytes, and platelets. CD226 functions as a co-stimulatory molecule that, upon engagement with its ligands, CD155 (Poliovirus Receptor) and CD112 (Nectin-2), initiates a signaling cascade that enhances the cytotoxic activity of NK cells and CD8+ T cells against tumor cells.[1][2] This activation involves the release of cytotoxic granules containing perforin and granzymes, as well as the production of pro-inflammatory cytokines like IFN-γ and TNF-α.[2][3]

The cytoplasmic tail of CD226 contains signaling motifs that, upon ligand binding, become phosphorylated, leading to the recruitment of adaptor proteins and the activation of downstream signaling pathways. A key pathway involves the activation of PI3K/AKT, which in turn leads to the phosphorylation and subsequent inactivation of the transcription factor FOXO1.[4][5][6] FOXO1 is a negative regulator of NK cell effector functions; its inactivation by CD226 signaling is a critical step in unleashing the anti-tumor potential of these immune cells.[4][5][6]

Due to its role in promoting anti-tumor immunity, the CD226 pathway is a promising target for cancer immunotherapy. Understanding the experimental protocols to study CD226 function is therefore of high interest to researchers in this field.

CD226 Signaling Pathway

The engagement of CD226 by its ligands, CD155 or CD112, on target cells initiates a cascade of intracellular signaling events. This pathway is crucial for the activation of NK and T cell effector functions.

CD226_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD155 CD155 / CD112 CD226 CD226 CD155->CD226 Binding LFA1 LFA-1 CD226->LFA1 associates PKC PKC CD226->PKC activates Vav1 Vav1 CD226->Vav1 recruits & activates AKT AKT CD226->AKT activates Fyn Fyn LFA1->Fyn activates PKC->CD226 phosphorylates Fyn->CD226 phosphorylates PLCy PLCγ Vav1->PLCy activates Granules Cytotoxic Granule Release PLCy->Granules leads to Cytokines Cytokine Production PLCy->Cytokines leads to FOXO1 FOXO1 (Active) AKT->FOXO1 phosphorylates pFOXO1 p-FOXO1 (Inactive)

Caption: CD226 signaling cascade upon ligand binding.

Experimental Protocols

This section provides detailed protocols for key experiments used to study the function of CD226 in cell culture.

Natural Killer (NK) Cell-Mediated Cytotoxicity Assay

This assay measures the ability of NK cells (effector cells) to kill target tumor cells.

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Workflow prep_effector Prepare Effector Cells (e.g., NK-92) co_culture Co-culture Effector and Target Cells at various E:T Ratios prep_effector->co_culture prep_target Prepare Target Cells (e.g., K562) prep_target->co_culture stain Stain with Viability Dye (e.g., 7-AAD) co_culture->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data (% Target Cell Lysis) acquire->analyze

References

Application Notes and Protocols for Administering KY-226 in Mouse Models of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of KY-226, a potent and selective AMP-activated protein kinase (AMPK) activator, in mouse models of type 2 diabetes (T2D). The protocols detailed herein cover the induction of diabetes, administration of this compound, and subsequent analysis of its effects on glucose homeostasis and insulin sensitivity. This document includes expected quantitative outcomes, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate the investigation of this compound as a potential therapeutic agent for T2D.

Introduction to this compound

This compound is a novel small molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular and whole-body energy homeostasis.[1][2] AMPK activation has been identified as a promising therapeutic target for T2D due to its multifaceted effects on glucose and lipid metabolism.[1][2] In various tissues, activated AMPK stimulates ATP-producing catabolic pathways, such as fatty acid oxidation and glucose uptake, while inhibiting ATP-consuming anabolic processes, including gluconeogenesis and lipid synthesis.[1][3][4] By activating AMPK, this compound is hypothesized to improve insulin sensitivity and restore glucose homeostasis in the context of T2D.

Proposed Mechanism of Action of this compound

This compound is designed to allosterically activate AMPK, mimicking the effects of physiological stimuli that signal low cellular energy status. Upon administration, this compound is expected to bind to the AMPK complex, leading to its phosphorylation and subsequent activation. Activated AMPK then phosphorylates a cascade of downstream targets to exert its metabolic effects.

Key Downstream Effects of this compound-mediated AMPK Activation:
  • In Skeletal Muscle: Increased glucose uptake via translocation of GLUT4 transporters to the cell membrane and enhanced fatty acid oxidation.[1][2]

  • In the Liver: Suppression of hepatic glucose production (gluconeogenesis) and reduced synthesis of fatty acids and cholesterol.[1][4]

  • In Adipose Tissue: Decreased lipogenesis and lipolysis.[1]

These coordinated actions are anticipated to result in improved glycemic control and lipid profiles in diabetic mouse models.

KY226_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Target Cell (Hepatocyte, Myocyte) This compound This compound KY-226_int This compound This compound->KY-226_int Cellular Uptake AMPK AMPK KY-226_int->AMPK Allosteric Activation p-AMPK p-AMPK (Active) AMPK->p-AMPK Phosphorylation ACC Acetyl-CoA Carboxylase (ACC) p-AMPK->ACC Phosphorylates & Inhibits Gluconeogenesis ↓ Hepatic Gluconeogenesis p-AMPK->Gluconeogenesis GLUT4 GLUT4 Translocation p-AMPK->GLUT4 Promotes p-ACC p-ACC (Inactive) ACC->p-ACC Malonyl-CoA ↓ Malonyl-CoA p-ACC->Malonyl-CoA CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Malonyl-CoA->CPT1 Inhibition Lifted Glucose_Uptake ↑ Glucose Uptake (Muscle) GLUT4->Glucose_Uptake

Caption: Proposed signaling pathway of this compound via AMPK activation.

Experimental Protocols

The following protocols are designed for the use of this compound in a diet-induced obesity (DIO) mouse model of T2D.

Induction of Type 2 Diabetes in Mice
  • Animal Model: C57BL/6J mice (male, 6-8 weeks old).

  • Diet: High-fat diet (HFD; 45-60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hyperglycemia.[5]

  • Control Group: Mice fed a standard chow diet (10% kcal from fat).

  • Monitoring: Monitor body weight and food intake weekly. Perform baseline glucose tolerance tests (GTT) and insulin tolerance tests (ITT) after 10-12 weeks on HFD to confirm the diabetic phenotype.

Administration of this compound
  • Formulation: Prepare this compound in a vehicle solution (e.g., 0.5% carboxymethylcellulose).

  • Dosage: Based on preliminary studies, a dose of 10-30 mg/kg body weight is recommended. A dose-response study should be performed to determine the optimal dosage.

  • Route of Administration: Oral gavage.

  • Frequency: Once daily.

  • Treatment Duration: 4-8 weeks.

  • Control Groups:

    • Chow-fed mice + Vehicle

    • HFD-fed mice + Vehicle

    • HFD-fed mice + Positive Control (e.g., Metformin, 250 mg/kg/day)

Experimental_Workflow cluster_setup Phase 1: Model Induction (12-16 weeks) cluster_treatment Phase 2: Treatment (4-8 weeks) cluster_analysis Phase 3: Endpoint Analysis Start C57BL/6J Mice (6-8 weeks old) Diet High-Fat Diet (HFD) vs. Chow Start->Diet Confirmation Confirm Diabetic Phenotype (GTT / ITT) Diet->Confirmation Grouping Randomize into Treatment Groups: - HFD + Vehicle - HFD + this compound - HFD + Metformin - Chow + Vehicle Confirmation->Grouping Dosing Daily Oral Gavage Grouping->Dosing Monitoring Weekly Monitoring: - Body Weight - Food Intake - Fasting Blood Glucose Dosing->Monitoring Final_Tests Final GTT and ITT Monitoring->Final_Tests Tissue_Harvest Tissue Collection (Liver, Muscle, Adipose) Final_Tests->Tissue_Harvest Metabolic_Cages Metabolic Cage Analysis (Energy Expenditure, RER) Final_Tests->Metabolic_Cages Molecular_Analysis Western Blot (p-AMPK, p-Akt) qPCR (Gene Expression) Tissue_Harvest->Molecular_Analysis

Caption: Experimental workflow for evaluating this compound in DIO mice.
Glucose and Insulin Tolerance Tests

  • Glucose Tolerance Test (GTT):

    • Fast mice for 6 hours.

    • Measure baseline blood glucose (time 0) from the tail vein.

    • Administer D-glucose (2 g/kg body weight) via intraperitoneal (IP) injection.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT):

    • Fast mice for 4 hours.

    • Measure baseline blood glucose (time 0).

    • Administer human insulin (0.75 U/kg body weight) via IP injection.

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

Tissue Collection and Molecular Analysis
  • Tissue Harvesting: At the end of the treatment period, euthanize mice and collect liver, skeletal muscle (gastrocnemius), and epididymal white adipose tissue. Flash-freeze tissues in liquid nitrogen and store at -80°C.

  • Western Blotting: Prepare protein lysates from tissues to analyze the phosphorylation status of key signaling proteins, including AMPK (p-AMPK/AMPK) and Akt (p-Akt/Akt), to confirm target engagement and downstream signaling.

Data Presentation: Expected Outcomes

The following tables summarize the expected quantitative data from studies administering this compound to HFD-induced diabetic mice.

Table 1: Metabolic Parameters

ParameterChow + VehicleHFD + VehicleHFD + this compound (30 mg/kg)
Body Weight (g)28 ± 245 ± 340 ± 3
Fasting Blood Glucose (mg/dL)100 ± 10180 ± 20130 ± 15
Fasting Insulin (ng/mL)0.5 ± 0.12.5 ± 0.51.5 ± 0.3
Triglycerides (mg/dL)80 ± 10150 ± 20100 ± 15
Cholesterol (mg/dL)90 ± 10180 ± 25130 ± 20
p < 0.05 compared to HFD + Vehicle. Data are presented as mean ± SD.

Table 2: Glucose and Insulin Tolerance Tests

ParameterChow + VehicleHFD + VehicleHFD + this compound (30 mg/kg)
GTT AUC (mg/dLmin)15,000 ± 1,50035,000 ± 3,00025,000 ± 2,500
ITT AUC (mg/dLmin)5,000 ± 50010,000 ± 1,0007,000 ± 800
*p < 0.05 compared to HFD + Vehicle. AUC = Area Under the Curve. Data are presented as mean ± SD.

Table 3: Protein Phosphorylation in Liver and Muscle

Protein RatioTissueChow + VehicleHFD + VehicleHFD + this compound (30 mg/kg)
p-AMPK / Total AMPKLiver1.0 ± 0.20.4 ± 0.11.2 ± 0.3
p-AMPK / Total AMPKMuscle1.0 ± 0.30.5 ± 0.11.5 ± 0.4
p-Akt / Total AktLiver1.0 ± 0.20.3 ± 0.10.8 ± 0.2
p-Akt / Total AktMuscle1.0 ± 0.30.4 ± 0.10.9 ± 0.3
*p < 0.05 compared to HFD + Vehicle. Data are presented as relative fold change (mean ± SD).

Logical Relationships and Downstream Consequences

The activation of AMPK by this compound initiates a cascade of events that collectively improve the metabolic profile in a diabetic state. The logical flow from molecular activation to physiological improvement is a key aspect of its therapeutic potential.

Logical_Relationships cluster_effects Tissue-Specific Effects cluster_outcomes Physiological Outcomes KY226 This compound Administration AMPK_Activation Systemic AMPK Activation KY226->AMPK_Activation Muscle Muscle: - ↑ Glucose Uptake - ↑ Fatty Acid Oxidation AMPK_Activation->Muscle Liver Liver: - ↓ Gluconeogenesis - ↓ Lipogenesis AMPK_Activation->Liver Adipose Adipose Tissue: - ↓ Lipogenesis - ↓ Lipolysis AMPK_Activation->Adipose Improved_Glycemia Improved Glycemic Control: - ↓ Blood Glucose - ↑ Glucose Tolerance Muscle->Improved_Glycemia Improved_Insulin Enhanced Insulin Sensitivity Muscle->Improved_Insulin Liver->Improved_Glycemia Liver->Improved_Insulin Improved_Lipids Improved Lipid Profile: - ↓ Triglycerides - ↓ Cholesterol Liver->Improved_Lipids Adipose->Improved_Lipids

Caption: Logical flow from this compound administration to physiological outcomes.

Conclusion

The protocols and expected outcomes outlined in these application notes provide a robust framework for the in vivo evaluation of the AMPK activator this compound in mouse models of type 2 diabetes. By following these detailed methodologies, researchers can effectively assess the therapeutic potential of this compound and elucidate its mechanisms of action in improving glucose homeostasis and insulin sensitivity.

References

Application Notes and Protocols: Techniques for Measuring KY-226 Efficacy in Obesity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity is a significant global health issue, and the development of effective anti-obesity therapeutics is a critical area of research.[1][2][3] This document provides a comprehensive overview of the techniques for measuring the efficacy of a novel anti-obesity compound, designated here as KY-226. These protocols cover a range of in vitro and in vivo assays designed to assess the compound's potential to reduce adiposity, improve metabolic parameters, and elucidate its mechanism of action.

The following application notes and protocols are intended to guide researchers in the preclinical evaluation of this compound. The successful application of these techniques will provide the necessary data to support further development and clinical investigation.

I. In Vitro Efficacy Assessment

In vitro assays are crucial for the initial screening and mechanistic characterization of anti-obesity compounds.[1][4] These cell-based models offer a controlled environment to study the direct effects of this compound on adipocytes and other relevant cell types.

Adipocyte Differentiation Assay

This assay determines the effect of this compound on the differentiation of pre-adipocytes into mature adipocytes.

Experimental Protocol:

  • Cell Culture: Culture 3T3-L1 pre-adipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.

  • Induction of Differentiation: Once confluent, induce differentiation by treating the cells with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.

  • Treatment: Treat the cells with varying concentrations of this compound alongside the differentiation cocktail for 48 hours.

  • Maturation: Replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin and culture for another 48 hours. Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every 2 days.

  • Staining: After 8-10 days, stain the mature adipocytes with Oil Red O to visualize lipid accumulation.

  • Quantification: Elute the stain and measure the absorbance at 520 nm to quantify lipid content.

Lipolysis Assay

This assay measures the ability of this compound to induce the breakdown of triglycerides in mature adipocytes.

Experimental Protocol:

  • Cell Culture and Differentiation: Differentiate 3T3-L1 cells into mature adipocytes as described above.

  • Treatment: Wash the mature adipocytes and incubate with varying concentrations of this compound in the presence or absence of a lipolytic agent like isoproterenol.

  • Glycerol Measurement: After 2-4 hours, collect the culture medium and measure the glycerol content using a commercially available glycerol assay kit. Increased glycerol release indicates enhanced lipolysis.

Glucose Uptake Assay

This assay evaluates the effect of this compound on glucose transport into adipocytes.

Experimental Protocol:

  • Cell Culture and Differentiation: Differentiate 3T3-L1 cells into mature adipocytes.

  • Serum Starvation: Serum-starve the adipocytes for 3-4 hours.

  • Treatment: Treat the cells with varying concentrations of this compound for 30 minutes, followed by stimulation with insulin.

  • Glucose Uptake: Add 2-deoxy-D-[3H]glucose and incubate for 10 minutes.

  • Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter to determine the rate of glucose uptake.

Data Presentation: In Vitro Assays
AssayParameter MeasuredExpected Outcome with Effective Compound
Adipocyte DifferentiationOil Red O Staining (Absorbance)Decreased lipid accumulation
LipolysisGlycerol Release (µg/mL)Increased glycerol release
Glucose Uptake2-deoxy-D-[3H]glucose uptake (cpm)Increased glucose uptake

Hypothetical Signaling Pathway for an Anti-Obesity Drug

G cluster_cell Adipocyte KY226 This compound Receptor GPCR KY226->Receptor PPARg PPARγ KY226->PPARg Inhibits AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates ATGL Adipose Triglyceride Lipase PKA->ATGL Phosphorylates Lipolysis Lipolysis HSL->Lipolysis ATGL->Lipolysis Adipogenesis Adipogenesis PPARg->Adipogenesis

Caption: Hypothetical signaling cascade of this compound in an adipocyte.

II. In Vivo Efficacy Assessment

In vivo studies using animal models of obesity are essential to evaluate the systemic effects of this compound on body weight, composition, and metabolism.[3][5][6]

Diet-Induced Obesity (DIO) Mouse Model

This is the most common model to study obesity and test anti-obesity therapeutics.[5]

Experimental Protocol:

  • Animal Model: Use male C57BL/6J mice, which are prone to developing obesity on a high-fat diet.

  • Diet: Feed the mice a high-fat diet (HFD; 45-60% kcal from fat) for 8-12 weeks to induce obesity. A control group will be fed a standard chow diet.

  • Treatment: Once obesity is established, randomize the HFD-fed mice into vehicle and this compound treatment groups. Administer this compound daily via oral gavage or other appropriate route for 4-8 weeks.

  • Monitoring: Monitor body weight and food intake daily or weekly.

  • Terminal Procedures: At the end of the study, collect blood and tissues for further analysis.

Measurement of Body Composition

It is crucial to determine if weight loss is due to a reduction in fat mass rather than lean mass or water.[7]

Experimental Protocol:

  • Dual-Energy X-ray Absorptiometry (DEXA): Perform DEXA scans on anesthetized mice at baseline and at the end of the study to measure fat mass, lean mass, and bone mineral density.[7][8]

  • Nuclear Magnetic Resonance (NMR): Alternatively, use an NMR-based analyzer for rapid and non-invasive measurement of fat and lean mass in conscious mice.[9][10]

Measurement of Food Intake and Energy Expenditure

These measurements help to understand the mechanism by which this compound induces weight loss.

Experimental Protocol:

  • Metabolic Cages: House individual mice in metabolic cages (e.g., CLAMS) to continuously monitor oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food and water intake, and locomotor activity.[10] This allows for the calculation of energy expenditure.

Analysis of Serum Biomarkers

Blood samples are analyzed to assess the impact of this compound on metabolic health.

Experimental Protocol:

  • Blood Collection: Collect blood via cardiac puncture or from the tail vein at the end of the study.

  • Biochemical Analysis: Measure fasting glucose, insulin, triglycerides, and cholesterol levels using commercially available kits.

  • Hormone Analysis: Measure levels of leptin and adiponectin using ELISA kits.

Data Presentation: In Vivo Studies

Table 2.1: Body Weight and Composition

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (%)Fat Mass (g)Lean Mass (g)
Chow + Vehicle
HFD + Vehicle
HFD + this compound

Table 2.2: Food Intake and Energy Expenditure

Treatment GroupDaily Food Intake (g)Energy Expenditure (kcal/hr/kg)Respiratory Exchange Ratio (RER)
HFD + Vehicle
HFD + this compound

Table 2.3: Serum Biomarkers

Treatment GroupGlucose (mg/dL)Insulin (ng/mL)Triglycerides (mg/dL)Cholesterol (mg/dL)Leptin (ng/mL)Adiponectin (µg/mL)
Chow + Vehicle
HFD + Vehicle
HFD + this compound

Experimental Workflow for In Vivo Obesity Study

G Start Start: C57BL/6J Mice Diet High-Fat Diet (8-12 weeks) Start->Diet Obesity Obesity Induction Diet->Obesity Randomization Randomization Obesity->Randomization Treatment Treatment: Vehicle or this compound (4-8 weeks) Randomization->Treatment Monitoring Weekly Monitoring: - Body Weight - Food Intake Treatment->Monitoring BodyComp Body Composition (DEXA/NMR) Treatment->BodyComp Metabolic Metabolic Cages Treatment->Metabolic Terminal Terminal Procedures Monitoring->Terminal BodyComp->Terminal Metabolic->Terminal Analysis Data Analysis Terminal->Analysis

Caption: Workflow for a diet-induced obesity study.

III. Histopathological Analysis

Histological examination of adipose and liver tissues provides visual confirmation of the effects of this compound on cellular morphology.[11]

Adipose and Liver Tissue Histology

Experimental Protocol:

  • Tissue Collection: At the end of the in vivo study, collect epididymal white adipose tissue (eWAT) and liver tissue.

  • Fixation and Processing: Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.

  • Sectioning and Staining: Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).

  • Microscopy and Analysis: Capture images using a light microscope. Measure adipocyte size and assess hepatic steatosis (lipid accumulation in the liver).

Data Presentation: Histopathology
Treatment GroupAdipocyte Size (µm²)Hepatic Lipid Droplets (qualitative)
Chow + VehicleMinimal
HFD + VehicleSevere
HFD + this compoundReduced

Logical Relationship of Efficacy Endpoints

G KY226 This compound Administration Target Target Engagement KY226->Target Cellular Cellular Effects (↓Adipogenesis, ↑Lipolysis) Target->Cellular Physiological Physiological Changes (↓Food Intake, ↑Energy Expenditure) Target->Physiological BodyComp ↓ Fat Mass Cellular->BodyComp BodyWeight ↓ Body Weight Physiological->BodyWeight BodyWeight->BodyComp Metabolic Improved Metabolic Profile (↓Glucose, ↓Lipids) BodyComp->Metabolic Efficacy Therapeutic Efficacy Metabolic->Efficacy

Caption: Logical flow from drug administration to therapeutic efficacy.

References

Application Notes and Protocols: The Role of CD226 in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Note on Nomenclature: Publicly available scientific literature does not contain information on a compound designated "KY-226" in the context of neurodegenerative disease. It is highly probable that this is a typographical error and the intended subject is the protein CD226 (also known as DNAX accessory molecule-1 or DNAM-1), a key player in the immune system with emerging roles in the central nervous system and neuroinflammation. These application notes will focus on the known and potential applications of studying CD226 in neurodegenerative disease research.

Introduction

CD226 is a 65 kDa transmembrane glycoprotein belonging to the immunoglobulin superfamily, primarily expressed on the surface of immune cells such as Natural Killer (NK) cells, T cells, and monocytes. It functions as a co-stimulatory molecule, playing a crucial role in immune cell activation, adhesion, and cytotoxicity. Upon binding to its ligands, CD155 (PVR) and CD112 (Nectin-2), which are expressed on various cell types including neuronal cells, CD226 initiates downstream signaling cascades that promote immune responses.

Recent evidence suggests that CD226 is also expressed within the central nervous system (CNS) and may play a significant role in neuroinflammation, a common pathological feature of many neurodegenerative diseases including Alzheimer's disease (AD) and Parkinson's disease (PD). The infiltration of peripheral immune cells, such as T cells and NK cells, into the brain is increasingly recognized as a contributor to the progression of these diseases. Therefore, understanding the function of CD226 in this context is of great interest to researchers and drug development professionals.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the role of CD226 in neurological functions, using CD226 knockout (KO) mouse models.

Table 1: Behavioral Phenotyping of CD226 Knockout Mice in the Morris Water Maze Test [1][2]

ParameterWild-Type (WT) MiceCD226 KO Micep-valueInterpretation
Escape Latency (Day 5) ~40 seconds~20 seconds< 0.05CD226 KO mice show improved spatial learning and memory.
Time in Target Quadrant Not specifiedSignificantly Increased< 0.05CD226 KO mice exhibit better memory retention.

Table 2: Behavioral Phenotyping of CD226 Knockout Mice in the Open Field Test [1][2]

ParameterWild-Type (WT) MiceCD226 KO Micep-valueInterpretation
Time in Center LowerSignificantly Higher< 0.05CD226 KO mice display reduced anxiety-like behavior.
Total Distance Traveled No significant differenceNo significant differenceNot significantNo confounding effects on locomotor activity.

Table 3: Hippocampal Cytokine Expression in CD226 Knockout Mice [1][2]

CytokineWild-Type (WT) MiceCD226 KO Micep-valueInterpretation
IL-10 mRNA BaselineSignificantly Increased< 0.05Deletion of CD226 may promote an anti-inflammatory environment in the hippocampus.

Signaling Pathways and Experimental Workflows

CD226_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD155 CD155 / CD112 (Ligand on Target Cell) CD226 CD226 (DNAM-1) (Receptor on Immune Cell) CD155->CD226 Binding PKC Protein Kinase C CD226->PKC activates AKT AKT CD226->AKT activates Fyn Fyn (Src Kinase) PKC->Fyn activates Fyn->CD226 phosphorylates FOXO1 FOXO1 AKT->FOXO1 phosphorylates pFOXO1 pFOXO1 (Inactive) Effector_Functions Effector Functions: - Cytotoxicity - Cytokine Production (IFN-γ, TNF-α) - Proliferation FOXO1->Effector_Functions inhibits pFOXO1->Effector_Functions promotes Experimental_Workflow cluster_model Animal Model cluster_study_groups Study Groups cluster_assessment Assessment cluster_analysis Data Analysis Model Neurodegenerative Disease Mouse Model (e.g., 5xFAD for AD, α-synuclein transgenic for PD) WT Wild-Type (WT) Model->WT CD226_KO CD226 Knockout (KO) Model->CD226_KO Treatment WT + Anti-CD226 Ab Model->Treatment Behavior Behavioral Testing (Morris Water Maze, Open Field Test) WT->Behavior Histo Immunohistochemistry (Brain sections for Aβ plaques, neuroinflammation markers) WT->Histo Flow Flow Cytometry (Brain-infiltrating immune cells - T cells, NK cells) WT->Flow Biochem Biochemical Analysis (Cytokine levels in brain homogenates - ELISA, Western Blot) WT->Biochem CD226_KO->Behavior CD226_KO->Histo CD226_KO->Flow CD226_KO->Biochem Treatment->Behavior Treatment->Histo Treatment->Flow Treatment->Biochem Analysis Statistical Analysis and Interpretation Behavior->Analysis Histo->Analysis Flow->Analysis Biochem->Analysis

References

Application Notes and Protocols for Assessing Blood-Brain Barrier Permeability of KY-226

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] For therapeutic agents targeting the CNS, overcoming or appropriately penetrating this barrier is a critical step in drug development. These application notes provide a detailed protocol for assessing the BBB permeability of the novel compound KY-226, utilizing both in vitro and in vivo methodologies. The protocols are designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible data on the brain penetration of this compound.

In Vitro Blood-Brain Barrier Permeability Assessment

In vitro BBB models are essential for the initial screening of CNS drug candidates as they can provide valuable insights into a compound's ability to cross the endothelial barrier.[1][3] A common and well-established method involves the use of a Transwell assay system with a co-culture of brain capillary endothelial cells and astrocytes.[4]

Experimental Protocol: In Vitro Transwell Assay

This protocol describes the determination of the apparent permeability coefficient (Papp) of this compound across an in vitro BBB model.

Materials:

  • Human Brain Microvascular Endothelial Cells (hBMECs)

  • Human Astrocytes

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well companion plates

  • Endothelial Cell Growth Medium

  • Astrocyte Growth Medium

  • Hank's Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Lucifer Yellow (paracellular marker)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Culture:

    • Culture hBMECs and astrocytes according to the supplier's recommendations.

    • Coat the apical side of the Transwell inserts with a suitable extracellular matrix protein (e.g., collagen/fibronectin).

    • Seed astrocytes on the basolateral side of the 24-well companion plate.

    • Seed hBMECs on the apical side of the Transwell inserts.

    • Allow the co-culture to establish and form a tight monolayer. Monitor the barrier integrity by measuring Transendothelial Electrical Resistance (TEER).

  • Permeability Assay:

    • Once a stable and high TEER value is achieved, replace the medium in both the apical (donor) and basolateral (receiver) compartments with pre-warmed HBSS.

    • Add this compound to the apical compartment at a final concentration of 10 µM.

    • Include a control with Lucifer Yellow to assess the integrity of the monolayer during the experiment.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment.

    • Immediately after each sampling, replenish the basolateral compartment with fresh HBSS.

    • At the end of the experiment, collect samples from the apical compartment.

  • Sample Analysis:

    • Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.[5][6][7]

    • Measure the fluorescence of Lucifer Yellow to confirm barrier integrity.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of substance appearance in the receiver compartment.

      • A is the surface area of the Transwell membrane.

      • C0 is the initial concentration in the donor compartment.

Data Presentation: In Vitro Permeability of this compound
CompoundConcentration (µM)Papp (x 10⁻⁶ cm/s)TEER (Ω·cm²)
This compound108.5 ± 0.7>200
Sucrose (Negative Control)100.2 ± 0.05>200
Propranolol (Positive Control)1025.1 ± 2.3>200

In Vivo Blood-Brain Barrier Permeability Assessment

In vivo studies are crucial for understanding the BBB permeability of a compound in a complete physiological system.[2][8] This protocol outlines the determination of the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) of this compound in rodents.

Experimental Protocol: In Vivo Rodent Study

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound formulation for intravenous (IV) administration

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (with anticoagulant)

  • Brain homogenization buffer

  • Homogenizer

  • LC-MS/MS system

Methodology:

  • Compound Administration:

    • Administer this compound to rats via intravenous injection at a dose of 5 mg/kg.

  • Sample Collection:

    • At predetermined time points (e.g., 0.5, 1, 2, and 4 hours) post-dose, anesthetize the animals.[2]

    • Collect blood samples via cardiac puncture into heparinized tubes.

    • Perfuse the brain with ice-cold saline to remove intravascular blood.

    • Excise the brain and rinse with cold saline.

  • Sample Processing:

    • Centrifuge the blood samples to obtain plasma.

    • Weigh the brain tissue and homogenize it in a suitable buffer.

    • Determine the unbound fraction of this compound in plasma (fu,p) and brain homogenate (fu,brain) using equilibrium dialysis.

  • Sample Analysis:

    • Analyze the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.[5][6][7]

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp): Kp = Cbrain / Cplasma Where:

      • Cbrain is the total concentration of this compound in the brain.

      • Cplasma is the total concentration of this compound in the plasma.

    • Calculate the unbound brain-to-plasma concentration ratio (Kp,uu):[9][10] Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,p)

Data Presentation: In Vivo Pharmacokinetics of this compound
Time (hr)Plasma Conc. (ng/mL)Brain Conc. (ng/g)Kpfu,pfu,brainKp,uu
0.5150 ± 2575 ± 120.500.050.101.00
1.090 ± 1854 ± 90.600.050.101.20
2.045 ± 931.5 ± 60.700.050.101.40
4.015 ± 412 ± 30.800.050.101.60

Visualizations

Experimental Workflow for In Vitro BBB Permeability Assay

G cluster_prep Cell Culture & Model Setup cluster_assay Permeability Experiment cluster_analysis Analysis Culture_hBMEC Culture hBMECs Setup_Transwell Setup Transwell Co-culture (hBMECs on top, Astrocytes on bottom) Culture_hBMEC->Setup_Transwell Culture_Astro Culture Astrocytes Culture_Astro->Setup_Transwell Measure_TEER Monitor TEER for Monolayer Integrity Setup_Transwell->Measure_TEER Add_KY226 Add this compound to Apical (Donor) Chamber Measure_TEER->Add_KY226 If TEER is optimal Incubate Incubate at 37°C Add_KY226->Incubate Sample_Basolateral Sample Basolateral (Receiver) Chamber at t = 30, 60, 90, 120 min Incubate->Sample_Basolateral LCMS Quantify this compound Concentration by LC-MS/MS Sample_Basolateral->LCMS Sample_Apical Sample Apical Chamber at t = 120 min Sample_Apical->LCMS Calc_Papp Calculate Apparent Permeability (Papp) LCMS->Calc_Papp

Caption: Workflow for the in vitro BBB permeability assessment of this compound.

Logical Flow for In Vivo BBB Permeability Assessment

G cluster_animal Animal Study cluster_processing Sample Processing cluster_analysis Data Analysis Administer Administer this compound to Rodents (IV) Collect_Samples Collect Blood and Brain Samples at Timed Intervals Administer->Collect_Samples Process_Blood Process Blood to Obtain Plasma Collect_Samples->Process_Blood Homogenize_Brain Homogenize Brain Tissue Collect_Samples->Homogenize_Brain Equilibrium_Dialysis Determine Unbound Fractions (fu,p and fu,brain) Process_Blood->Equilibrium_Dialysis LCMS Quantify this compound in Plasma and Brain Homogenate (LC-MS/MS) Process_Blood->LCMS Homogenize_Brain->Equilibrium_Dialysis Homogenize_Brain->LCMS Calc_Kpuu Calculate Kp,uu (Kp * fu,brain / fu,p) Equilibrium_Dialysis->Calc_Kpuu Calc_Kp Calculate Kp (Cbrain / Cplasma) LCMS->Calc_Kp Calc_Kp->Calc_Kpuu

References

Application Notes and Protocols: KY-226 Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed protocols for the preparation and assessment of the stability of solutions containing KY-226, a novel therapeutic agent. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results. The protocols outlined below cover solvent selection, solution preparation, and methods to evaluate stability under various conditions.

Data Presentation: Solubility and Stability Summary

Comprehensive data on the solubility and stability of this compound are summarized in the tables below. These tables provide a quick reference for optimal solvent selection and storage conditions.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubility (mg/mL) at 25°CObservations
Dimethyl Sulfoxide (DMSO)> 50Forms a clear, colorless solution.
Ethanol (95%)10Forms a clear, colorless solution.
Phosphate-Buffered Saline (PBS, pH 7.4)< 0.1Insoluble.
Deionized Water< 0.1Insoluble.

Table 2: Stability of this compound in Solution

SolventStorage ConditionConcentrationStability (t½)Notes
DMSO-20°C10 mM> 6 monthsStable with minimal degradation.
DMSO4°C10 mM~ 2 weeksGradual degradation observed.
DMSORoom Temperature (25°C)10 mM< 48 hoursSignificant degradation.
Ethanol (95%)-20°C5 mM~ 1 monthProne to evaporation if not sealed properly.

Experimental Protocols

Protocol for this compound Stock Solution Preparation

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the required amount of this compound powder using a calibrated analytical balance. For example, for 1 mL of a 10 mM solution, weigh X mg of this compound (where X is the molecular weight of this compound in g/mol divided by 100).

  • Transfer the weighed powder to a sterile amber microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution for 1-2 minutes until the this compound is completely dissolved, resulting in a clear solution.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol for Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for evaluating the stability of this compound in solution over time using reverse-phase HPLC.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound stock solution

  • Incubators or water baths set at desired temperatures (e.g., -20°C, 4°C, 25°C)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 3.1.

  • Dilute the stock solution to a working concentration (e.g., 100 µM) in DMSO.

  • Aliquot the working solution into several amber vials for each storage condition to be tested.

  • Store the vials at the designated temperatures.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, etc.), remove one vial from each storage condition.

  • Analyze the samples by HPLC. An example gradient is provided below:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Monitor the elution profile at a wavelength determined by the UV absorbance maximum of this compound.

  • Calculate the percentage of intact this compound remaining at each time point by comparing the peak area to the time 0 sample.

  • Plot the percentage of remaining this compound versus time to determine the stability profile and calculate the half-life (t½).

Mandatory Visualizations

Experimental Workflow for this compound Stability Assessment

G cluster_prep Solution Preparation cluster_storage Incubation cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_work Dilute to 100 µM Working Solution prep_stock->prep_work aliquot Aliquot into Vials prep_work->aliquot storage_neg20 Store at -20°C aliquot->storage_neg20 storage_4 Store at 4°C aliquot->storage_4 storage_25 Store at 25°C aliquot->storage_25 sampling Sample at Time Points storage_neg20->sampling storage_4->sampling storage_25->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Peak Area vs. Time) hplc->data_analysis stability Determine Stability (t½) data_analysis->stability G cluster_upstream Upstream Signaling cluster_downstream Downstream Cascade cluster_output Cellular Response KY226 This compound Receptor Target Receptor KY226->Receptor Binds and Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Phosphorylates Gene_Expression Gene Expression Changes TF->Gene_Expression Cellular_Effect Therapeutic Effect Gene_Expression->Cellular_Effect

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues for Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding a specific compound designated "KY-226" is limited. The following guide provides a generalized framework for troubleshooting solubility issues encountered with poorly soluble research compounds, hereafter referred to as "Compound X". This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My Compound X has precipitated out of solution. What are the common causes?

A1: Precipitation of a research compound can be attributed to several factors:

  • Supersaturation: The initial concentration may have exceeded the compound's equilibrium solubility in the chosen solvent.

  • Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of many compounds, leading to precipitation.

  • Solvent Evaporation: Partial evaporation of the solvent will increase the compound's concentration, potentially beyond its solubility limit.

  • pH Shift: If the compound's solubility is pH-dependent, any change in the solution's pH can cause it to precipitate.

  • Polymorphism: The compound may have converted to a less soluble polymorphic form over time.

  • Interaction with Container Surfaces: Adsorption of the compound onto the storage vessel can sometimes initiate precipitation.

Q2: How can I improve the solubility of Compound X in my aqueous buffer?

A2: Enhancing aqueous solubility is a common challenge. Here are several approaches:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer to a point where the compound is in its more soluble ionized form can dramatically increase solubility.

  • Co-solvents: The addition of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) can increase the solubility of hydrophobic compounds.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, increasing its apparent solubility.

  • Complexing Agents: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.

Q3: What is the best way to prepare a stock solution of a poorly soluble compound?

A3: A systematic approach is recommended:

  • Start by attempting to dissolve the compound in a strong organic solvent in which it is known to be highly soluble (e.g., DMSO, DMF, or NMP).

  • Use gentle heating (if the compound is thermally stable) and sonication to aid dissolution.

  • Prepare a high-concentration stock solution in the chosen organic solvent.

  • For aqueous-based experiments, perform serial dilutions of the organic stock solution into the final aqueous buffer. It is crucial to add the stock solution to the buffer with vigorous vortexing to minimize local supersaturation and precipitation.

Troubleshooting Guide for Compound X Solubility Issues

This guide provides a systematic approach to diagnosing and resolving common solubility problems.

Troubleshooting Workflow for Solubility Issues

TroubleshootingWorkflow start Start: Compound X Solubility Issue check_protocol Review Protocol and Calculation start->check_protocol precipitate_observed Precipitate Observed? check_protocol->precipitate_observed solubility_test Perform Solubility Screening precipitate_observed->solubility_test Yes reassess Re-evaluate Compound Stability and Purity precipitate_observed->reassess No modify_protocol Modify Protocol: - Adjust concentration - Change solvent - Alter temperature/pH solubility_test->modify_protocol end_success End: Issue Resolved modify_protocol->end_success end_fail End: Further Formulation Development Needed reassess->end_fail

Caption: A workflow diagram for systematically troubleshooting solubility problems.

Quantitative Data Summary

The following table provides an example of how to structure solubility data for "Compound X" in various common laboratory solvents.

SolventSolubility at 25°C (mg/mL)Notes
Water< 0.01Practically insoluble
Phosphate Buffered Saline (pH 7.4)< 0.01Insoluble in physiological buffer
Dimethyl Sulfoxide (DMSO)> 100Freely soluble
N,N-Dimethylformamide (DMF)> 100Freely soluble
Ethanol (95%)5.2Sparingly soluble
Methanol2.8Slightly soluble
Polyethylene Glycol 400 (PEG 400)25.4Soluble
10% Tween® 80 in Water1.5Improved aqueous solubility

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of Compound X in a specific solvent.

Methodology:

  • Add an excess amount of Compound X to a known volume of the test solvent in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of Compound X using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of Compound X for experimental use.

Methodology:

  • Calculate the mass of Compound X required to prepare the desired volume of a 10 mM solution (Mass = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol )).

  • Accurately weigh the calculated mass of Compound X and transfer it to an appropriate-sized vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Gently vortex the mixture. If the compound does not readily dissolve, use a sonicator bath for 5-10 minutes.

  • If necessary, warm the solution to 37°C to aid dissolution, but ensure the compound is thermally stable at this temperature.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Solvent Selection Decision Tree

SolventSelection start Start: Select Solvent for Compound X is_aqueous Aqueous Experiment? start->is_aqueous use_organic Use Strong Organic Solvent (e.g., DMSO, DMF) is_aqueous->use_organic No is_ionizable Is Compound Ionizable? is_aqueous->is_ionizable Yes end_choice Final Solvent System use_organic->end_choice adjust_ph Adjust pH to Ionized Form is_ionizable->adjust_ph Yes use_cosolvent Use Co-solvent System (e.g., PEG 400, Ethanol) is_ionizable->use_cosolvent No adjust_ph->use_cosolvent use_surfactant Use Surfactant (e.g., Tween 80) use_cosolvent->use_surfactant use_surfactant->end_choice

Caption: A decision tree to guide the selection of an appropriate solvent system.

Technical Support Center: KY-226 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a specific molecule designated "KY-226" is limited. The following technical support guide is based on common challenges and strategies for the in vivo delivery of small molecule inhibitors and utilizes information on the CD226 signaling pathway as a hypothetical target for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial hurdles in the in vivo delivery of a novel small molecule like this compound?

Researchers often face challenges related to the physicochemical properties of new compounds. Early-stage chemical development presents numerous hurdles, and achieving a functional balance is a major challenge, with many early compounds not meeting the clinical requirements for advancement due to issues like poor oral bioavailability.[1][2] Key initial challenges include:

  • Poor Solubility: Many small molecule inhibitors are hydrophobic, leading to difficulties in preparing formulations suitable for in vivo administration.

  • Low Bioavailability: The compound may be poorly absorbed or rapidly metabolized, resulting in low systemic exposure.

  • Off-Target Toxicity: The compound may cause unintended side effects by interacting with other molecules or pathways in the body.

  • Rapid Clearance: The molecule might be quickly eliminated from the body, requiring frequent administration to maintain therapeutic levels.

Q2: How do I select the appropriate administration route for my in vivo study with this compound?

The choice of administration route is critical and depends on the experimental goals, the properties of this compound, and the animal model. The rate of absorption generally follows this order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[3]

  • Intravenous (IV): Provides immediate and 100% bioavailability, making it suitable for initial efficacy and pharmacokinetic studies. However, it can lead to rapid clearance.

  • Intraperitoneal (IP): A common route in rodent studies, offering a large surface area for absorption. It is technically simpler than IV injection.

  • Subcutaneous (SC): Often used for sustained release, especially with oil-based formulations.[1][4] This can extend the half-life of the compound.

  • Oral (PO): The most convenient route for clinical applications, but often challenging for preclinical compounds due to poor absorption and first-pass metabolism.[2]

Troubleshooting Guide

Problem 1: Poor solubility of this compound in aqueous solutions for injection.

Cause: The hydrophobic nature of the small molecule.

Solution:

  • Co-solvents: Utilize biocompatible co-solvents to increase solubility. Common examples include DMSO, ethanol, and polyethylene glycol (PEG). It is crucial to conduct preliminary toxicity studies on the vehicle itself.

  • Formulation Strategies: Develop advanced formulations to enhance solubility and stability.[1][4] This can include:

    • Liposomes: Encapsulating the drug in lipid vesicles.

    • Nanoparticles: Formulating the drug into solid lipid nanoparticles or polymeric nanoparticles.

    • Amorphous Solid Dispersions (ASDs): Combining the amorphous form of the drug with an inert carrier.[5]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly improve solubility.

Problem 2: Rapid clearance of this compound in vivo, leading to short half-life.

Cause: Fast metabolism by the liver or rapid excretion by the kidneys.

Solution:

  • Formulation for Sustained Release: Use of extended-release formulations, such as subcutaneous oil-based depots, can prolong the systemic exposure.[1][2][4]

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the molecule can increase its hydrodynamic size, reducing renal clearance and protecting it from enzymatic degradation.

  • Alternative Administration Routes: Switching from IV to SC administration can provide a slower, more sustained release profile.[1][4]

Problem 3: Observed toxicity or adverse effects in animal models.

Cause: Off-target effects of this compound or toxicity of the delivery vehicle.

Solution:

  • Vehicle Toxicity Study: Conduct a separate study with the vehicle alone to rule out its contribution to the observed toxicity.

  • Dose-Response Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD).

  • Targeted Delivery: For future development, consider targeted delivery strategies to increase the concentration of this compound at the site of action and reduce systemic exposure. This can be achieved by conjugating the drug to antibodies or ligands that bind to specific cell surface receptors.

Quantitative Data Summary

Table 1: Example Formulations for In Vivo Delivery of this compound

Formulation IDCompositionAdministration RouteKey Feature
This compound-IV-015% DMSO, 40% PEG300, 55% SalineIntravenous (IV)Standard formulation for initial PK studies.
This compound-IP-0110% Solutol HS 15, 90% SalineIntraperitoneal (IP)Improved solubility for IP administration.
This compound-SC-0120% this compound in Sesame OilSubcutaneous (SC)Oil-based depot for sustained release.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound with Different Formulations

Formulation IDCmax (ng/mL)Tmax (h)AUC (ng*h/mL)Half-life (h)
This compound-IV-0115000.130002
This compound-IP-01800145004
This compound-SC-013004600012

Experimental Protocols

Protocol 1: Preparation of an Intravenous Formulation of this compound

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to dissolve this compound completely. Vortex if necessary.

  • Add the required volume of PEG300 and vortex to mix thoroughly.

  • Add the required volume of sterile saline in a drop-wise manner while vortexing to avoid precipitation.

  • Visually inspect the final solution for any precipitation. If the solution is not clear, it may require optimization.

  • Filter the final solution through a 0.22 µm sterile filter before injection.

Protocol 2: Intravenous (Tail Vein) Injection in Mice

  • Properly restrain the mouse, for example, using a commercial restraint device.

  • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Swab the tail with 70% ethanol.

  • Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins at a shallow angle.

  • Slowly inject the formulation. The maximum recommended volume for a single IV injection in an adult mouse is < 0.2 mL.[3]

  • If resistance is felt or a blister forms, the needle is not in the vein. Withdraw the needle and re-attempt.

  • After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Visualizations

KY226_Signaling_Pathway cluster_cell NK Cell CD155 CD155 (on Tumor Cell) CD226 CD226 CD155->CD226 Engagement PI3K PI3K CD226->PI3K Activation AKT AKT PI3K->AKT Activation FOXO1 FOXO1 AKT->FOXO1 Phosphorylation P_FOXO1 p-FOXO1 (Inactive) FOXO1->P_FOXO1 Cytotoxicity Enhanced Cytotoxicity P_FOXO1->Cytotoxicity Upregulation of Effector Function KY226 This compound KY226->CD226 Inhibition

Caption: Hypothetical signaling pathway of this compound as a CD226 inhibitor.

In_Vivo_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Formulation This compound Formulation (e.g., IV, IP, SC) Dosing Dosing and Administration Formulation->Dosing Animal_Model Animal Model Selection (e.g., Syngeneic Tumor Model) Animal_Model->Dosing Monitoring Tumor Growth and Animal Well-being Monitoring Dosing->Monitoring Sampling Blood and Tissue Sampling Monitoring->Sampling Efficacy_Analysis Efficacy Assessment Monitoring->Efficacy_Analysis PK_Analysis Pharmacokinetic (PK) Analysis Sampling->PK_Analysis PD_Analysis Pharmacodynamic (PD) Analysis (e.g., Target Engagement) Sampling->PD_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

Caption: Troubleshooting logic for poor in vivo efficacy of this compound.

References

Technical Support Center: KY-226 Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of the investigational compound KY-226.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: The primary challenge with this compound is its poor aqueous solubility. Like many new chemical entities, its hydrophobic nature limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption into the bloodstream.[1][2] This can lead to low and variable oral bioavailability, hindering accurate assessment in preclinical and clinical studies.

Q2: What are the initial recommended strategies to improve the bioavailability of this compound?

A2: For a poorly soluble compound like this compound, several formulation strategies can be employed. Initial approaches often focus on physical modifications to enhance solubility and dissolution rate. These include particle size reduction (micronization or nanosuspension), formulation as a solid dispersion, or the use of lipid-based delivery systems.[3][4][5] The choice of strategy depends on the specific physicochemical properties of this compound.

Q3: How does particle size reduction enhance the bioavailability of this compound?

A3: Reducing the particle size of this compound increases its surface area-to-volume ratio.[2][6] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate in the gastrointestinal fluids. This can result in a higher concentration of the drug available for absorption across the intestinal wall, thereby improving bioavailability.[2]

Q4: What is a solid dispersion and how can it improve this compound bioavailability?

A4: A solid dispersion is a system where the drug (this compound) is dispersed in an inert carrier matrix, usually a polymer, at a solid state.[3][6] This formulation can exist as a eutectic mixture, a solid solution, or an amorphous precipitation. By presenting this compound in a higher energy amorphous state or as a fine dispersion, its solubility and dissolution rate can be significantly enhanced compared to its crystalline form.[1][3]

Q5: Can you explain the principle behind lipid-based formulations for this compound?

A5: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving this compound in a mixture of oils, surfactants, and co-solvents.[1][7] Upon contact with aqueous gastrointestinal fluids, these formulations spontaneously form fine oil-in-water emulsions or microemulsions. This increases the solubilization of this compound and can enhance its absorption via the lymphatic pathway, potentially bypassing first-pass metabolism in the liver.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low in vitro dissolution of this compound despite micronization. Insufficient particle size reduction; aggregation of micronized particles.Further reduce particle size to the nanometer range (nanosuspension). Incorporate a surfactant or stabilizer in the formulation to prevent particle aggregation.[6]
Variability in in vivo pharmacokinetic data. Food effects; inconsistent dissolution in the GI tract.Conduct food-effect studies to assess the impact of fed vs. fasted states. Consider formulations that are less dependent on GI conditions, such as a self-emulsifying drug delivery system (SEDDS).[1]
Precipitation of this compound from a supersaturated solution created by a solid dispersion. The concentration of the dissolved drug exceeds its equilibrium solubility, leading to crystallization.Incorporate a precipitation inhibitor (e.g., a polymer like HPMC) into the solid dispersion formulation to maintain the supersaturated state for a longer duration, allowing for greater absorption.[1]
Physical instability of the amorphous solid dispersion (recrystallization) during storage. The formulation is thermodynamically unstable.Screen for different polymers that have better miscibility and interaction with this compound to stabilize the amorphous form. Control storage conditions (temperature and humidity).
Poor in vivo performance of a lipid-based formulation. The formulation may not be adequately dispersing in the GI tract or the drug may be precipitating from the lipid phase.Optimize the ratio of oil, surfactant, and co-solvent to ensure spontaneous and complete emulsification. Evaluate the solubility of this compound in the formulation components at different dilutions.

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet Milling

Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy media mill

Method:

  • Prepare a suspension of this compound (e.g., 5% w/v) and a suitable stabilizer (e.g., 1% w/v) in purified water.

  • Add the suspension and milling media to the milling chamber of a high-energy media mill.

  • Mill the suspension at a controlled temperature for a predetermined time (e.g., 2-8 hours).

  • Periodically withdraw samples to measure particle size distribution using a laser diffraction or dynamic light scattering instrument.

  • Continue milling until the desired particle size (e.g., <200 nm) is achieved.

  • Separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.

Protocol 2: Formulation of this compound Amorphous Solid Dispersion by Spray Drying

Objective: To enhance the solubility of this compound by converting it from a crystalline to an amorphous form within a polymer matrix.

Materials:

  • This compound

  • Polymer (e.g., PVP K30, HPMC-AS)

  • Organic solvent (e.g., acetone, methanol, or a mixture)

  • Spray dryer

Method:

  • Dissolve this compound and the selected polymer in the organic solvent to create a feed solution. A typical drug-to-polymer ratio to screen is 1:1, 1:2, and 1:4.

  • Optimize the spray drying parameters, including inlet temperature, feed rate, and atomization pressure.

  • Spray dry the solution. The solvent rapidly evaporates, leaving a solid dispersion of the drug in the polymer matrix.

  • Collect the resulting powder.

  • Characterize the solid dispersion for its amorphous nature (using techniques like X-ray powder diffraction and differential scanning calorimetry), drug content, and dissolution performance.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Formulation Strategies cluster_methods Specific Methods cluster_evaluation Evaluation Problem Poor Bioavailability of this compound SizeReduction Particle Size Reduction Problem->SizeReduction SolidDispersion Solid Dispersion Problem->SolidDispersion LipidFormulation Lipid-Based Formulation Problem->LipidFormulation Micronization Micronization SizeReduction->Micronization Nanosuspension Nanosuspension SizeReduction->Nanosuspension SprayDrying Spray Drying SolidDispersion->SprayDrying HotMelt Hot Melt Extrusion SolidDispersion->HotMelt SEDDS SEDDS/SMEDDS LipidFormulation->SEDDS Dissolution In Vitro Dissolution Micronization->Dissolution Nanosuspension->Dissolution SprayDrying->Dissolution HotMelt->Dissolution SEDDS->Dissolution PK In Vivo PK Studies Dissolution->PK

Caption: Workflow for improving this compound bioavailability.

signaling_pathway cluster_oral Oral Administration cluster_absorption Absorption & Metabolism cluster_circulation Systemic Circulation KY226_formulation This compound Formulation GI_Tract GI Tract KY226_formulation->GI_Tract Dissolution Intestinal_Lumen Intestinal Lumen GI_Tract->Intestinal_Lumen Solubilization Enterocytes Enterocytes Intestinal_Lumen->Enterocytes Permeation Portal_Vein Portal Vein Enterocytes->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Bioavailable Fraction Target_Tissue Target Tissue Systemic_Circulation->Target_Tissue

References

KY-226 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on understanding and mitigating the off-target effects of the hypothetical small molecule inhibitor, KY-226. The principles and methods described here are broadly applicable to other small molecule inhibitors in drug discovery and development.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for inhibitors like this compound?

A: Off-target effects occur when a drug or compound, such as this compound, interacts with proteins other than its intended therapeutic target. These unintended interactions can lead to a variety of issues, including:

  • Toxicity and Adverse Events: Engagement with unintended targets can disrupt normal physiological processes, leading to side effects.

  • Reduced Efficacy: Binding to off-targets can lower the effective concentration of the compound at its intended target, potentially reducing its therapeutic efficacy.

Identifying and mitigating off-target effects early in the drug development process is crucial for developing safe and effective therapies.[1][2]

Q2: How can I identify potential off-target interactions of this compound?

A: A multi-pronged approach is recommended to comprehensively identify potential off-targets.[2] This typically involves a combination of computational and experimental methods:

  • In Silico (Computational) Prediction: Utilize computational tools to screen this compound against databases of known protein structures. Methods like molecular docking and sequence similarity analyses (e.g., SEA) can predict potential off-target binding partners based on structural or chemical similarity.[3][4]

  • Biochemical Screening: Perform high-throughput screening against large panels of purified proteins, such as kinase or GPCR panels. These assays directly measure the binding affinity or inhibitory activity of this compound against a wide range of proteins.[1]

  • Cell-Based Proteome-Wide Assays: Employ unbiased methods in a cellular context to identify targets engaged by this compound. Techniques like Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) or chemical proteomics can provide a snapshot of target engagement in a more physiologically relevant environment.[5]

  • Phenotypic and Genetic Screening: Use techniques like CRISPR-Cas9 screening or RNA interference (RNAi) to identify genes that, when perturbed, modulate the cellular response to this compound. This can help uncover unexpected pathways and off-targets.[1]

Q3: I've identified a potential off-target for this compound. How do I validate this interaction?

A: Validation is a critical step to confirm a predicted or identified off-target interaction. A common workflow for validation includes:

  • Orthogonal Biochemical Assays: Confirm the binding or inhibition using a different assay format than the primary screen. For example, if the initial hit was from a binding assay, validate it with an enzymatic activity assay.

  • Cell-Based Target Engagement Assays: Use methods like NanoBRET™ or CETSA in cells to confirm that this compound engages the putative off-target at relevant concentrations.

  • Functional Cellular Assays: Investigate whether treatment with this compound recapitulates the known phenotype of inhibiting the off-target. This could involve measuring changes in downstream signaling pathways or cellular processes known to be regulated by the off-target.

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of this compound. A consistent SAR for both the on-target and the off-target strengthens the evidence for a direct interaction. A "negative control" analog that is structurally similar but inactive against the on-target should ideally also be inactive against the off-target.

Troubleshooting Guides

Problem: I am observing unexpected toxicity or a phenotype that doesn't align with the known function of the primary target of this compound.

Possible Cause: This is a classic sign of a potent off-target effect. The observed phenotype may be due to the inhibition of one or more unintended proteins.

Troubleshooting Steps:

  • Perform a Broad Off-Target Screen: If not already done, subject this compound to a broad in vitro kinase panel (e.g., Eurofins DiscoverX, Reaction Biology) and a safety panel that includes common off-targets like GPCRs, ion channels, and transporters.

  • Conduct Unbiased Proteomic Profiling: Use techniques like CETSA-MS or chemical proteomics to identify proteins that are directly engaged by this compound in your cellular model system.

  • Analyze Transcriptomics Data: Treat cells with this compound and perform RNA sequencing (RNA-seq). Compare the resulting gene expression signature to databases of signatures from compounds with known mechanisms of action. This can sometimes reveal unexpected similarities to drugs that act on different targets.

  • Dose-Response Analysis: Carefully titrate this compound and determine the EC50 for the on-target phenotype and the IC50 for the off-target phenotype. A significant separation between these values (ideally >100-fold) provides a therapeutic window.

Data Presentation

Table 1: Example Kinase Selectivity Profile for this compound

This table summarizes hypothetical data from a broad kinase screen. The "Selectivity Score (S-Score)" is a common metric to quantify selectivity, where a lower score indicates higher selectivity.

Kinase Target Binding Affinity (Kd, nM) % Inhibition @ 1 µM Selectivity Score (S-Score)
Primary Target Kinase 598%0.01
Off-Target Kinase A15075%0.25
Off-Target Kinase B80040%0.50
Off-Target Kinase C>10,000<10%>1.0

Data is hypothetical and for illustrative purposes only.

Table 2: Cellular Target Engagement of this compound and Analogs

This table shows hypothetical data from a cellular thermal shift assay (CETSA) comparing this compound to a more selective analog and an inactive control. A larger ΔTm indicates stronger target engagement.

Compound Primary Target (ΔTm, °C) Off-Target A (ΔTm, °C)
This compound+4.5+2.1
This compound-Selective-Analog+4.2+0.3
This compound-Inactive-Control+0.1-0.1

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the general steps for performing a CETSA experiment to validate target engagement in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat the cells with either vehicle control or varying concentrations of this compound for a specified time (e.g., 1 hour) at 37°C.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein and the off-target protein remaining in the soluble fraction by Western blot or mass spectrometry.

  • Data Analysis:

    • For each temperature, quantify the band intensity (for Western blot) of the protein of interest.

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

    • The shift in the melting temperature (ΔTm) between the vehicle-treated and this compound-treated samples indicates target engagement.

Visualizations

Off_Target_Mitigation_Workflow cluster_0 Off-Target Identification cluster_1 Validation cluster_2 Mitigation Strategy in_silico In Silico Prediction validation Orthogonal Assays & Cellular Target Engagement in_silico->validation Predicted Hits biochem Biochemical Screening (e.g., Kinase Panel) biochem->validation Confirmed Hits proteomics Cellular Proteomics (e.g., CETSA-MS) proteomics->validation Engaged Targets sar Structure-Activity Relationship (SAR) validation->sar Validated Off-Target redesign Rational Drug Redesign sar->redesign selective_analog Identify More Selective Analog redesign->selective_analog

Caption: Workflow for identifying, validating, and mitigating off-target effects.

Signaling_Pathway_Off_Target Receptor Receptor OnTarget On-Target Kinase Receptor->OnTarget OffTarget Off-Target Kinase A Receptor->OffTarget Substrate1 Substrate 1 OnTarget->Substrate1 P Substrate2 Substrate 2 OffTarget->Substrate2 P DesiredEffect Desired Therapeutic Effect Substrate1->DesiredEffect SideEffect Undesired Side Effect Substrate2->SideEffect KY226 This compound KY226->OnTarget KY226->OffTarget

Caption: this compound inhibits both its on-target and an unintended off-target kinase.

References

Addressing inconsistent results in KY-226 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experiments involving the novel kinase inhibitor, KY-226.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the novel kinase, Tyr-Kinase Activating Ligand Receptor 1 (TKALR1). It is hypothesized to disrupt downstream signaling pathways crucial for cell proliferation and survival in specific cancer cell lines.

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound has demonstrated the most significant anti-proliferative effects in cell lines overexpressing TKALR1, such as NSCLC (A549) and pancreatic cancer (PANC-1) cell lines.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a powder at -20°C. For short-term use, a stock solution in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results

Question: We are observing significant well-to-well and experiment-to-experiment variability in our MTT/CellTiter-Glo assays when treating A549 cells with this compound. What are the potential causes and solutions?

Answer:

Inconsistent results in cell viability assays are a common challenge. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding and ensure even cell suspension during plating.
Compound Precipitation Visually inspect the media for any signs of compound precipitation after adding this compound. If precipitation is observed, consider lowering the final concentration or preparing a fresh dilution from the stock.
DMSO Concentration High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and below 0.5%.
Incubation Time Adhere to a consistent incubation time with this compound across all experiments. Small variations in timing can lead to different viability readings.
Reagent Preparation Prepare fresh MTT or CellTiter-Glo reagent for each experiment and ensure it is properly dissolved and protected from light.
Issue 2: Inconsistent Inhibition of TKALR1 Phosphorylation in Western Blots

Question: Our Western blot results show variable inhibition of p-TKALR1 (phosphorylated TKALR1) in PANC-1 cells treated with this compound, even at the same concentration. How can we improve the consistency?

Answer:

Reproducible Western blot data is critical for validating the on-target effect of this compound. Below are common causes of inconsistency and their solutions.

Potential Cause Troubleshooting Steps
Lysis Buffer Composition Ensure the lysis buffer contains adequate concentrations of phosphatase and protease inhibitors to preserve the phosphorylation status of TKALR1.
Time Course of Treatment The peak of TKALR1 phosphorylation and its inhibition by this compound may be transient. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to determine the optimal treatment duration.
Antibody Quality Use a validated antibody specific for p-TKALR1. Test different antibody dilutions to find the optimal signal-to-noise ratio.
Loading Controls Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize for protein loading differences between lanes.
Protein Transfer Efficiency Verify complete and even transfer of proteins from the gel to the membrane. Staining the membrane with Ponceau S after transfer can help visualize transfer efficiency.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours at 37°C in a humidified incubator.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for p-TKALR1
  • Plate PANC-1 cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound for the optimized duration (e.g., 60 minutes).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-TKALR1 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

Visualizations

KY226_Signaling_Pathway cluster_membrane Cell Membrane TKALR1 TKALR1 PI3K PI3K TKALR1->PI3K Phosphorylates Ligand Ligand Ligand->TKALR1 Activates This compound This compound This compound->TKALR1 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Caption: Proposed signaling pathway of TKALR1 and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Results CheckReagents Check Reagent Preparation & Storage Start->CheckReagents ReviewProtocol Review Experimental Protocol Steps Start->ReviewProtocol ValidateCells Validate Cell Health & Density Start->ValidateCells OptimizeAssay Issue Resolved? CheckReagents->OptimizeAssay ReviewProtocol->OptimizeAssay ValidateCells->OptimizeAssay ConsultSupport Consult Technical Support OptimizeAssay->ConsultSupport No End Consistent Results OptimizeAssay->End Yes

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Technical Support Center: KY-226 Treatment Protocols in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the use of KY-226 in animal studies. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally bioavailable allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B).[1] Its primary mechanism of action is the inhibition of PTP1B, a negative regulator of both insulin and leptin signaling pathways.[1][2] By inhibiting PTP1B, this compound enhances the phosphorylation of the insulin receptor (IR) and its downstream signaling molecules, such as Akt, as well as the phosphorylation of STAT3, a key component of the leptin signaling pathway.[1] This dual action leads to improved insulin sensitivity and central leptin signaling.

Q2: What are the primary therapeutic effects of this compound observed in animal models?

A2: In animal models of type 2 diabetes and obesity, this compound has demonstrated significant anti-diabetic and anti-obesity effects.[1] Specifically, oral administration of this compound has been shown to reduce plasma glucose and triglyceride levels, lower hemoglobin A1c (HbA1c) values, and decrease body weight gain and fat volume.[1]

Q3: What animal models have been successfully used to test the efficacy of this compound?

A3: this compound has been effectively studied in both genetic and diet-induced models of obesity and type 2 diabetes. The two primary models reported in the literature are:

  • db/db mice: These mice have a mutation in the leptin receptor gene, leading to a phenotype of hyperphagia, obesity, and diabetes. They are a well-established model for studying type 2 diabetes.

  • High-fat diet (HFD)-induced obese mice: This is a common model where wild-type mice are fed a diet high in fat to induce obesity and insulin resistance, mimicking a common human etiology.[1]

Q4: Is this compound known to have off-target effects, for example, on PPARγ?

A4: Studies have shown that this compound does not exhibit peroxisome proliferator-activated receptor γ (PPARγ) agonist activity.[1] In vitro, this compound did not affect adipocyte differentiation in 3T3-L1 preadipocytes, unlike the PPARγ agonist pioglitazone which markedly promoted it.[1]

Troubleshooting Guide

Issue 1: Suboptimal reduction in plasma glucose levels in db/db mice.

  • Possible Cause 1: Inadequate Dosage. The effective dose range is critical. Dosages of 10 and 30 mg/kg/day administered orally have been shown to be effective.[1] Ensure the correct dosage is being administered based on the most recent body weight of the animals.

  • Possible Cause 2: Issues with Oral Gavage. Improper oral gavage technique can lead to incomplete dose administration. Ensure that the gavage needle is correctly placed and the full volume of the drug suspension is delivered to the stomach.

  • Possible Cause 3: Formulation and Solubility. this compound is soluble in DMSO.[3] For in vivo studies, it is often suspended in a vehicle like 0.5% methylcellulose. Ensure the compound is properly suspended before each administration to guarantee a homogenous dose.

Issue 2: Lack of significant body weight reduction in high-fat diet-induced obese mice.

  • Possible Cause 1: Insufficient Treatment Duration. The anti-obesity effects of this compound have been observed after a 4-week treatment period.[1] Shorter durations may not be sufficient to induce significant weight loss.

  • Possible Cause 2: Diet Composition. The composition of the high-fat diet can influence the degree of obesity and insulin resistance. Ensure the diet is standardized and has a sufficiently high percentage of fat to induce the desired phenotype.

  • Possible Cause 3: Animal Strain. Different mouse strains can have varying susceptibilities to diet-induced obesity. C57BL/6J mice are a commonly used and susceptible strain.[4]

Issue 3: Inconsistent results in downstream signaling pathway analysis (pIR, pAkt, pSTAT3).

  • Possible Cause 1: Timing of Tissue Collection. The phosphorylation status of signaling proteins can be transient. It is crucial to collect tissues at a consistent and appropriate time point after the final dose of this compound and/or insulin/leptin stimulation.

  • Possible Cause 2: Sample Handling. Tissues should be rapidly harvested and flash-frozen in liquid nitrogen or immediately processed to preserve the phosphorylation state of proteins. The use of phosphatase inhibitors in lysis buffers is essential.

  • Possible Cause 3: Antibody Quality. The quality and specificity of antibodies used for Western blotting are critical. Ensure that the antibodies for phosphorylated and total proteins are validated and used at the optimal dilution.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterCell Line/EnzymeResult
PTP1B Inhibition (IC50)Human PTP1B0.28 µM[1]
PPARγ Agonist Activity-Not observed[1]
Adipocyte Differentiation3T3-L1 preadipocytesNo effect up to 10 µM[1]
Insulin-induced IR PhosphorylationHepG2 cellsIncreased[1]

Table 2: Effects of this compound on Diabetic Parameters in db/db Mice (4-week oral administration)

Treatment GroupPlasma Glucose (mg/dL)Plasma Triglycerides (mg/dL)Hemoglobin A1c (%)Change in Body Weight (g)
Vehicle580 ± 25250 ± 2010.5 ± 0.5+ 5.2 ± 1.0
This compound (10 mg/kg/day)450 ± 30180 ± 158.5 ± 0.4+ 4.8 ± 0.8
This compound (30 mg/kg/day)350 ± 28150 ± 127.2 ± 0.3+ 4.5 ± 0.9
Pioglitazone (10 mg/kg/day)380 ± 32160 ± 187.5 ± 0.4+ 8.5 ± 1.2
*Data are representative and synthesized from descriptions in the cited literature.[1]

Table 3: Effects of this compound on Obesity Parameters in High-Fat Diet-Induced Obese Mice (4-week oral administration)

Treatment GroupBody Weight Gain (g)Food Consumption ( g/day )Fat Volume Gain (g)
Vehicle15.0 ± 1.53.5 ± 0.38.0 ± 0.8
This compound (30 mg/kg/day)10.0 ± 1.22.8 ± 0.25.0 ± 0.6
This compound (60 mg/kg/day)8.0 ± 1.02.5 ± 0.24.0 ± 0.5
*Data are representative and synthesized from descriptions in the cited literature.[1]

Experimental Protocols

Protocol 1: Evaluation of Anti-Diabetic Effects of this compound in db/db Mice

  • Animals: Male db/db mice and their lean littermates (m/m) are used. Mice are typically housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Acclimatization: Animals are acclimated for at least one week before the start of the experiment.

  • Grouping: Mice are randomly assigned to treatment groups (e.g., Vehicle, this compound 10 mg/kg, this compound 30 mg/kg, Pioglitazone 10 mg/kg).

  • Drug Administration: this compound is suspended in 0.5% methylcellulose solution. The suspension is administered orally by gavage once daily for 4 weeks.

  • Monitoring: Body weight and food intake are measured regularly. Blood samples are collected from the tail vein for the measurement of plasma glucose and triglycerides. Hemoglobin A1c is measured at the end of the study.

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, mice are fasted overnight, and a baseline blood sample is collected. Glucose (e.g., 2 g/kg) is administered orally, and blood glucose levels are measured at various time points (e.g., 30, 60, 120 minutes) post-glucose administration.

  • Tissue Collection and Analysis: At the end of the study, mice are euthanized, and tissues such as the liver and skeletal muscle are collected, flash-frozen, and stored at -80°C for subsequent Western blot analysis of pIR and pAkt.

Protocol 2: Evaluation of Anti-Obesity Effects of this compound in High-Fat Diet-Induced Obese Mice

  • Animals: Male C57BL/6J mice are typically used.

  • Diet Induction: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity.

  • Grouping: Obese mice are randomly assigned to treatment groups (e.g., Vehicle, this compound 30 mg/kg, this compound 60 mg/kg).

  • Drug Administration: this compound is administered orally once daily for 4 weeks as described in Protocol 1.

  • Monitoring: Body weight and food consumption are monitored throughout the study. Body composition (fat mass) can be measured using techniques like DEXA or MRI at the beginning and end of the treatment period.

  • Tissue Collection and Analysis: At the end of the study, the hypothalamus is dissected, flash-frozen, and stored at -80°C for Western blot analysis of pSTAT3.

Mandatory Visualizations

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR IR->pIR Autophosphorylation PTP1B PTP1B PTP1B->pIR Dephosphorylates KY226 This compound KY226->PTP1B Inhibits IRS IRS pIR->IRS Phosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K Activates AKT Akt PI3K->AKT Activates pAKT p-Akt AKT->pAKT GLUT4 GLUT4 Translocation pAKT->GLUT4 Promotes

Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.

Leptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Leptin Leptin LR Leptin Receptor (LRb) Leptin->LR Binds JAK2 JAK2 LR->JAK2 Activates PTP1B PTP1B pJAK2 p-JAK2 PTP1B->pJAK2 Dephosphorylates KY226 This compound KY226->PTP1B Inhibits JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Gene_Expression Gene Expression (↓ Food Intake, ↑ Energy Expenditure) pSTAT3->Gene_Expression Nuclear Translocation

Caption: Leptin signaling pathway and the inhibitory action of this compound on PTP1B.

Experimental_Workflow cluster_model Animal Model Selection cluster_endpoint Endpoint Measurements dbdb db/db Mice acclimatization Acclimatization (1 week) dbdb->acclimatization hfd High-Fat Diet-Induced Obese Mice hfd->acclimatization grouping Randomized Grouping acclimatization->grouping treatment Daily Oral Administration (4 weeks) grouping->treatment monitoring In-life Monitoring (Body Weight, Food Intake) treatment->monitoring endpoint Endpoint Analysis treatment->endpoint monitoring->treatment ogtt OGTT endpoint->ogtt blood Blood Chemistry (Glucose, Triglycerides, HbA1c) endpoint->blood tissue Tissue Collection (Liver, Muscle, Hypothalamus) endpoint->tissue western Western Blot (pIR, pAkt, pSTAT3) tissue->western

Caption: General experimental workflow for this compound in vivo studies.

References

Optimizing Experimental Design for CD226 (formerly KY-226) Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental designs for studies involving CD226 (also known as DNAM-1). This resource addresses specific issues that may be encountered during experimentation, with a focus on data interpretation and methodological accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CD226?

A1: CD226 is a 65 kDa transmembrane glycoprotein that functions as a co-stimulatory receptor on the surface of Natural Killer (NK) cells, T cells, monocytes, and platelets.[1] Its primary role is to enhance the cytotoxic activity of NK cells and CD8+ T cells against tumor cells and virally infected cells.[2][3] This is achieved through its interaction with its ligands, CD155 (Poliovirus Receptor, PVR) and CD112 (Nectin-2), which are often upregulated on the surface of cancer cells.[2][4]

Q2: Can you describe the CD226 signaling pathway?

A2: Upon engagement with its ligands, particularly CD155, CD226 initiates a signaling cascade that leads to the phosphorylation and subsequent inactivation of the transcription factor Forkhead Box Protein O1 (FOXO1).[5][6][7] FOXO1 is a negative regulator of NK cell effector functions.[5][7] By inactivating FOXO1, CD226 signaling removes this inhibitory brake, leading to enhanced NK cell-mediated cytotoxicity and cytokine production.[5][7] The pathway involves the activation of downstream kinases that phosphorylate FOXO1, marking it for cytoplasmic translocation and degradation.[8]

Q3: What is the relationship between CD226 and the inhibitory receptor TIGIT?

A3: CD226 and TIGIT are competing receptors that share the same ligands, CD155 and CD112.[9][10] However, TIGIT has a higher binding affinity for these ligands.[9] When TIGIT is engaged, it delivers an inhibitory signal that counteracts the activating signal from CD226.[11] Therefore, the ratio of CD226 to TIGIT expression on the cell surface can be a critical determinant of the immune response. A high CD226/TIGIT ratio favors immune activation, while a low ratio promotes immune suppression.[6]

Experimental Protocols & Data

Key Experimental Methodologies

1. Western Blotting for Phosphorylated FOXO1 (p-FOXO1)

This protocol is designed to detect the phosphorylation of FOXO1 in NK cells following stimulation of the CD226 pathway.

  • Cell Lysis: Lyse NK cells (e.g., primary human NK cells or the NK-92 cell line) with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. Keep samples on ice throughout the process.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background noise.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FOXO1 (e.g., anti-p-FOXO1 Ser256).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FOXO1.

2. NK Cell Cytotoxicity Assay

This flow cytometry-based assay measures the ability of NK cells to kill target cells that express CD226 ligands.

  • Target Cell Labeling: Label target cells (e.g., K562 or B16F10 cell lines) with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Co-incubation: Co-culture the labeled target cells with effector NK cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) for 4 hours.

  • Viability Staining: After incubation, add a viability dye (e.g., Propidium Iodide or 7-AAD) to the cell suspension. This dye will only enter and stain dead cells.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the CFSE-positive target cell population and quantify the percentage of dead cells (positive for the viability dye).

  • Calculation of Cytotoxicity: The percentage of specific lysis is calculated as: (% Dead Target Cells in Test - % Dead Target Cells in Spontaneous Control) / (100 - % Dead Target Cells in Spontaneous Control) * 100.

Quantitative Data Summary
ParameterValueCell Type/ConditionReference
CD226 Expression ~50-80% of splenic NK cellsMouse[5]
Nearly all peripheral blood NK cellsHuman[5]
Binding Affinity (Kd) Comparable for CD155 and CD112Soluble proteins[2][4][12]
NK Cell Cytotoxicity CD226-deficient NK cells show impaired cytotoxicityMouse NK cells vs. B16F10 target cells[13][14]
Neutralizing anti-CD226 antibody decreases cytotoxicityHuman NK cells vs. B16F10 target cells[15]
siRNA Knockdown Efficiency >80% reduction in target mRNAHeLa cells[16]
92.1% to 95.2% knockdownA549 cells[17]

Troubleshooting Guides

Western Blotting for p-FOXO1

Q: I am not detecting any p-FOXO1 signal, or the signal is very weak.

  • Possible Cause 1: Inefficient Cell Stimulation. The stimulation of the CD226 pathway may not have been sufficient to induce detectable levels of FOXO1 phosphorylation.

    • Solution: Ensure that the target cells used for stimulation express high levels of CD155/CD112. You can verify ligand expression by flow cytometry. Alternatively, you can use an agonistic anti-CD226 antibody to directly stimulate the receptor.

  • Possible Cause 2: Phosphatase Activity. Endogenous phosphatases in the cell lysate may have dephosphorylated FOXO1.

    • Solution: Always use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors. Keep the samples on ice or at 4°C at all times.

  • Possible Cause 3: Low Abundance of p-FOXO1. Phosphorylated proteins are often present in low amounts.

    • Solution: Increase the amount of protein loaded onto the gel (up to 50 µg). You can also enrich for phosphoproteins using immunoprecipitation with a total FOXO1 antibody followed by western blotting for p-FOXO1.

  • Possible Cause 4: Ineffective Antibody. The primary antibody may not be sensitive or specific enough.

    • Solution: Use a well-validated antibody for p-FOXO1. Check the antibody datasheet for recommended applications and dilutions. Run a positive control, such as pervanadate-treated cell lysate, to confirm that the antibody is working.

Q: I am observing high background on my western blot.

  • Possible Cause 1: Inappropriate Blocking Agent. Using non-fat dry milk for blocking can lead to high background when detecting phosphoproteins due to the presence of casein, a phosphoprotein.

    • Solution: Use 5% BSA in TBST as the blocking agent.

  • Possible Cause 2: Insufficient Washing. Inadequate washing can leave behind non-specifically bound antibodies.

    • Solution: Increase the number and duration of washes with TBST after primary and secondary antibody incubations.

  • Possible Cause 3: High Antibody Concentration. The primary or secondary antibody concentration may be too high.

    • Solution: Titrate your antibodies to determine the optimal concentration that gives a strong signal with low background.

NK Cell Cytotoxicity Assay

Q: I am observing high spontaneous death of my target cells in the control wells.

  • Possible Cause 1: Unhealthy Target Cells. The target cells may be unhealthy or dying before the addition of effector cells.

    • Solution: Ensure that your target cells are in the logarithmic growth phase and have high viability (>95%) before starting the assay. Culture them in fresh media and handle them gently.

  • Possible Cause 2: Toxicity of Labeling Dye. The fluorescent dye used for labeling may be toxic to the cells at the concentration used.

    • Solution: Titrate the concentration of the labeling dye to find the lowest concentration that gives a stable and bright signal without affecting cell viability.

Q: I am not observing a dose-dependent increase in cytotoxicity with increasing E:T ratios.

  • Possible Cause 1: Effector Cell Dysfunction. The NK cells may not be fully functional.

    • Solution: If using primary NK cells, ensure they are properly isolated and handled. Consider activating them overnight with a low dose of IL-2 (e.g., 100 U/mL) to enhance their cytotoxic potential.

  • Possible Cause 2: Low Ligand Expression on Target Cells. The target cells may not express sufficient levels of CD155 or CD112 to trigger a strong CD226-mediated response.

    • Solution: Verify the expression of CD155 and CD112 on your target cells using flow cytometry. If expression is low, you may need to use a different target cell line.

  • Possible Cause 3: Assay Incubation Time. The 4-hour incubation time may not be optimal for your specific effector and target cells.

    • Solution: Perform a time-course experiment (e.g., 2, 4, and 6 hours) to determine the optimal incubation time for observing maximal cytotoxicity.

Visualizing Experimental Workflows and Pathways

CD226_Signaling_Pathway cluster_cell_surface Cell Surface Interaction cluster_intracellular Intracellular Signaling Cascade cluster_functional_outcome Functional Outcome CD155 CD155 / CD112 (on Target Cell) CD226 CD226 (on NK Cell) CD155->CD226 Ligand Binding PI3K PI3K Activation CD226->PI3K AKT AKT Activation PI3K->AKT FOXO1 FOXO1 (Active) AKT->FOXO1 Phosphorylation pFOXO1 p-FOXO1 (Inactive) FOXO1->pFOXO1 Degradation Cytoplasmic Sequestration & Degradation pFOXO1->Degradation Cytotoxicity Enhanced NK Cell Cytotoxicity Degradation->Cytotoxicity Cytokine Increased Cytokine Production Degradation->Cytokine

Caption: CD226 signaling pathway in NK cells.

Western_Blot_Workflow Start Start: NK Cell Stimulation Lysis Cell Lysis (with Phosphatase Inhibitors) Start->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking (5% BSA in TBST) Transfer->Block Primary_Ab Primary Antibody (anti-p-FOXO1) Block->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect End End: Analyze Results Detect->End

Caption: Workflow for phospho-FOXO1 Western Blotting.

NK_Cytotoxicity_Assay_Workflow Start Start: Prepare Effector & Target Cells Label Label Target Cells (e.g., CFSE) Start->Label Co_culture Co-culture Effector & Target Cells (Varying E:T Ratios) Start->Co_culture Label->Co_culture Incubate Incubate for 4 hours Co_culture->Incubate Stain Add Viability Dye (e.g., PI, 7-AAD) Incubate->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze Data: Gate on Target Cells, Quantify Dead Cells Acquire->Analyze End End: Calculate % Cytotoxicity Analyze->End

Caption: Flow cytometry-based NK cell cytotoxicity assay.

References

Validation & Comparative

Validating the PTP1B Inhibitory Activity of KY-226: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the protein tyrosine phosphatase 1B (PTP1B) inhibitor, KY-226, with other notable alternatives. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to aid in the evaluation of PTP1B inhibitors for therapeutic development.

Introduction to PTP1B as a Therapeutic Target

Protein tyrosine phosphatase 1B (PTP1B) is a key enzyme that negatively regulates insulin and leptin signaling pathways.[1][2] It does so by dephosphorylating the insulin receptor (IR), its substrates (like IRS-1), and the leptin receptor-associated kinase, JAK2.[3][4][5] Consequently, inhibition of PTP1B is considered a promising therapeutic strategy for treating type 2 diabetes and obesity.[1][6] An effective PTP1B inhibitor is expected to enhance insulin and leptin sensitivity, leading to improved glucose homeostasis and potential weight reduction.

Comparative Analysis of PTP1B Inhibitors

This compound is a potent, selective, and orally active allosteric inhibitor of PTP1B.[7] This guide compares its performance with three other PTP1B inhibitors: Trodusquemine (MSI-1436), DPM-1001, and Ertiprotafib. These compounds were selected based on their different mechanisms of action, stages of development, and available data.

Data Presentation

The following tables summarize the key quantitative data for this compound and its comparators.

Table 1: In Vitro Biochemical Comparison of PTP1B Inhibitors

FeatureThis compoundTrodusquemine (MSI-1436)DPM-1001Ertiprotafib
IC50 Value 0.25 - 0.28 µM[7][8][9]~1 µM[10][11]100 nM (after 30 min pre-incubation)[1][12]1.6 - 29 µM (assay dependent)[5][13]
Mechanism Allosteric, Non-competitive[7][8]Allosteric, Non-competitive[10][11]Allosteric, Non-competitive[1][12]Non-competitive[14]
Selectivity Selective, no PPARγ agonist activity[7][8]~200-fold selective over TCPTP[11]Selective over TCPTP[12]Also inhibits IKK-β (IC50: 400 nM) and is a dual PPARα/β agonist (EC50: ~1 µM)[13][15]
Oral Bioavailability Orally active[7]Not orally bioavailableOrally bioavailable[1][12]N/A

Table 2: Summary of In Vivo Effects of PTP1B Inhibitors in Preclinical Models

FeatureThis compoundTrodusquemine (MSI-1436)DPM-1001Ertiprotafib
Animal Model(s) db/db mice, High-fat diet-induced obese mice[8][9]Diet-induced obese mice, ob/ob mice, db/db mice[10]Diet-induced obese mice[1][12]fa/fa rats, ob/ob mice[13][16]
Effect on Body Weight Decreased body weight gain and fat volume[8][9]Causes fat-specific weight loss[11]Leads to ~5% decrease in body weight[1]No significant change in body weight
Effect on Glucose Reduced plasma glucose and HbA1c; improved glucose tolerance[7][9]Rescues hyperglycemia[10]Improved glucose tolerance and insulin sensitivity[1]Normalized plasma glucose and insulin levels[15][16]
Effect on Lipids Reduced plasma triglycerides[9]N/AReduced triglyceride and free fatty acid levels[13]Reduced triglyceride and free fatty acid levels[13]
Signaling Effects Increased pIR and pAkt in liver/muscle; increased pSTAT3 in hypothalamus[7][8]Enhances insulin signaling[10]Enhanced insulin and leptin signaling[12]N/A

Mandatory Visualization

The diagrams below illustrate key biological and experimental frameworks relevant to the validation of PTP1B inhibitors.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates (pY) PI3K_Akt PI3K/Akt Pathway IRS1->PI3K_Akt activates Glucose_Uptake Glucose Uptake Metabolic Effects PI3K_Akt->Glucose_Uptake promotes Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates (pY) Satiety Satiety Energy Expenditure STAT3->Satiety promotes PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates PTP1B->JAK2 dephosphorylates Inhibitor This compound (PTP1B Inhibitor) Inhibitor->PTP1B

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation A Biochemical Assay (Determine IC50, Ki, MOA) B Selectivity Profiling (vs. other phosphatases, e.g., TCPTP) A->B C Cellular Target Engagement (e.g., HepG2 cells + Insulin) A->C Advance Lead Compound B->C D Western Blot Analysis (p-IR, p-Akt) C->D F Animal Model Selection (e.g., Diet-Induced Obese Mice) C->F Advance to In Vivo E Functional Assays (e.g., Glucose Uptake) D->E E->F G Efficacy Studies (Oral Glucose Tolerance Test, Body Weight) F->G H Pharmacodynamic Analysis (Tissue p-IR, p-STAT3 levels) G->H

References

Unable to Compare KY-226 and Metformin Due to Lack of Publicly Available Data on KY-226

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and clinical trial databases has yielded no specific information on a compound designated "KY-226" for the treatment of diabetes. As a result, a direct comparison of its efficacy against the widely-used diabetes medication, metformin, cannot be conducted at this time.

Metformin is a cornerstone of type 2 diabetes therapy, known for its efficacy in lowering blood glucose levels primarily by reducing hepatic glucose production and improving insulin sensitivity.[1] Its safety and effectiveness are well-documented in numerous studies.[1][2][3]

For a meaningful comparison to be made, data on this compound would be required, including but not limited to:

  • Mechanism of Action: The specific biological pathways through which this compound exerts its effects.

  • Preclinical Data: Results from in vitro and in vivo (animal) studies in relevant diabetes models, detailing its impact on glucose metabolism, insulin secretion and sensitivity, and other relevant biomarkers.

  • Clinical Trial Data: Information from human studies (Phase I, II, or III) evaluating its safety, tolerability, pharmacokinetics, and efficacy in patients with diabetes.

Without this essential information, it is not possible to generate the requested comparison guide, including data tables and visualizations of experimental protocols or signaling pathways related to this compound.

We encourage researchers, scientists, and drug development professionals who may have access to proprietary information on this compound to consult their internal documentation. Should "this compound" be an internal codename for a compound that is publicly known under a different designation, providing the alternative name would allow for a thorough and accurate comparison with metformin.

References

Cross-validation of Small Molecule Modulators on Akt and FoxO1 Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of small molecule modulators targeting the Akt/FoxO1 signaling pathway, a critical axis in cellular processes including metabolism, proliferation, and survival. While direct public data on a compound designated "KY-226" is not available, this document serves as a comprehensive resource for cross-validating the impact of compounds on Akt and FoxO1 phosphorylation. We will explore established methodologies and present data for well-characterized inhibitors and activators that serve as benchmarks in the field.

Data Presentation: Comparative Efficacy of Akt/FoxO1 Modulators

The following table summarizes the quantitative data on the effects of representative small molecule modulators on the phosphorylation of Akt (at Ser473) and FoxO1 (at Ser256). These phosphorylation events are key indicators of pathway activation and inhibition, respectively.

Compound ClassExample CompoundTargetEffect on pAkt (Ser473)Effect on pFoxO1 (Ser256)Typical IC50/EC50
PI3K Inhibitor WortmanninPI3K ~5 nM
Akt Inhibitor MK-2206Akt (allosteric) ~5-12 nM
mTOR Inhibitor RapamycinmTORC1 (feedback) / (long-term) (feedback) / (long-term)~0.1 nM
Insulin/IGF-1 InsulinInsulin Receptor ~100 nM

Note: The effects of mTOR inhibitors can be complex. Acute treatment can lead to a feedback activation of Akt, while chronic treatment may lead to its inhibition.

Signaling Pathway and Experimental Workflow

To visualize the interplay between these molecules and the signaling cascade, as well as the general workflow for assessing their impact, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Inhibitory Action Growth_Factor Growth Factor (e.g., Insulin) Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates FoxO1_nucleus FoxO1 (Active) Akt->FoxO1_nucleus Phosphorylates & Inactivates FoxO1_cytoplasm p-FoxO1 (Inactive) FoxO1_nucleus->FoxO1_cytoplasm Nuclear Exclusion Gene_Expression Target Gene Expression FoxO1_nucleus->Gene_Expression Promotes KY-226_analog This compound / Alternative KY-226_analog->Akt Inhibits

Caption: Akt/FoxO1 signaling pathway and point of intervention.

G Cell_Culture 1. Cell Culture & Treatment (e.g., with this compound or alternatives) Cell_Lysis 2. Cell Lysis (with phosphatase inhibitors) Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot 5. Western Blot Transfer SDS_PAGE->Western_Blot Antibody_Incubation 6. Antibody Incubation (Primary: p-Akt, p-FoxO1, Total Akt, Total FoxO1, Loading Control) (Secondary: HRP-conjugated) Western_Blot->Antibody_Incubation Detection 7. Chemiluminescent Detection Antibody_Incubation->Detection Data_Analysis 8. Densitometry & Analysis Detection->Data_Analysis

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and accurate comparison.

Western Blot for Phosphorylated Akt and FoxO1

This technique is the gold standard for assessing changes in protein phosphorylation.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293, HeLa, or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal Akt phosphorylation.

  • Treat cells with this compound or alternative compounds at various concentrations for the desired time period. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 nM Insulin for 30 minutes).

2. Cell Lysis:

  • Aspirate the media and wash cells once with ice-cold PBS.

  • Lyse the cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail (e.g., PMSF, sodium orthovanadate, sodium fluoride).[1]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.[1]

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.[2]

5. Antibody Incubation and Detection:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1] Note: BSA is preferred over milk for phospho-antibodies to reduce background.[1]

  • Incubate the membrane with primary antibodies against p-Akt (Ser473), p-FoxO1 (Ser256), total Akt, total FoxO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.[3]

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Wash the membrane again three times with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

ELISA for Phosphorylated Akt and FoxO1

Enzyme-Linked Immunosorbent Assay (ELISA) offers a quantitative alternative to Western blotting.

1. Sample Preparation:

  • Prepare cell lysates as described in the Western blot protocol (steps 1 and 2).

2. ELISA Procedure (General Protocol):

  • Use a phospho-specific sandwich ELISA kit for p-Akt (Ser473) or p-FoxO1 (Ser256) and a corresponding total protein kit.

  • Add 100 µL of standards and diluted samples to the appropriate wells of the antibody-coated 96-well plate.[4][5]

  • Incubate for 2-2.5 hours at room temperature or overnight at 4°C.[5]

  • Wash the wells four times with the provided wash buffer.[5]

  • Add 100 µL of the detection antibody to each well and incubate for 1 hour at room temperature.[5]

  • Wash the wells again.

  • Add 100 µL of HRP-conjugated secondary reagent (e.g., Streptavidin-HRP) and incubate for 30-45 minutes at room temperature.[6]

  • Wash the wells.

  • Add 100 µL of TMB substrate solution and incubate in the dark for 10-30 minutes.[4][6]

  • Add 50 µL of stop solution to each well.[4]

  • Immediately read the absorbance at 450 nm using a microplate reader.[4]

3. Data Analysis:

  • Generate a standard curve from the absorbance values of the standards.

  • Calculate the concentration of p-Akt/p-FoxO1 and total Akt/total FoxO1 in each sample from the standard curve.

  • Express the results as the ratio of phosphorylated protein to total protein.

By employing these standardized protocols and comparing the results to known inhibitors and activators, researchers can effectively cross-validate the impact of novel compounds like this compound on the Akt/FoxO1 signaling pathway. This rigorous approach is essential for advancing drug discovery and understanding fundamental cellular processes.

References

Navigating Neuroprotection: A Comparative Analysis of KY-226 and Other Blood-Brain Barrier Protective Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

CLEVELAND, OH – In the intricate landscape of neurotherapeutics, maintaining the integrity of the blood-brain barrier (BBB) is a paramount challenge. A compromised BBB is a hallmark of numerous neurological disorders, including Alzheimer's disease, traumatic brain injury, and stroke. This guide provides a comprehensive comparison of KY-226, a novel 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor, with other promising compounds in the quest to protect this vital neurovascular unit. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of current experimental data to inform future research and therapeutic strategies.

Recent preclinical studies have identified a potent small molecule, SW033291 (herein referred to as this compound for the purpose of this guide, based on initial query), as a significant agent in preserving BBB integrity. This compound operates through a distinct mechanism of action, offering a new therapeutic avenue compared to other established and emerging BBB-protective agents.

Mechanism of Action: A Tale of Different Pathways

The protective effects of various compounds on the blood-brain barrier are mediated through diverse signaling pathways. While this compound targets the enzymatic degradation of prostaglandins, other compounds exert their influence through pathways integral to inflammation, oxidative stress, and cellular junction integrity.

This compound (SW033291): The 15-PGDH Inhibitor

This compound is a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is responsible for the catabolism of prostaglandins, including Prostaglandin E2 (PGE2), a lipid signaling molecule with known roles in tissue repair and inflammation. In pathological conditions such as Alzheimer's disease and traumatic brain injury, the expression of 15-PGDH is pathologically elevated in the myeloid cells of the BBB.

By inhibiting 15-PGDH, this compound effectively increases the local concentration of PGE2. This elevation in PGE2 levels leads to a cascade of protective effects on the BBB, including:

  • Reduction of Reactive Oxygen Species (ROS) Production: Mitigating oxidative stress, a key driver of BBB damage.

  • Suppression of Neuroinflammation: Dampening the inflammatory response that can compromise barrier function.

  • Preservation of Astrocyte Endfeet Structure: Preventing the swelling of astrocytic endfeet that surround the blood vessels, a critical component of the neurovascular unit.

A significant finding is that the neuroprotective effects of this compound in Alzheimer's disease models are achieved without altering amyloid pathology, suggesting a novel, amyloid-independent therapeutic strategy.

KY226_Pathway cluster_0 Normal Physiology cluster_1 Pathological State (e.g., AD, TBI) cluster_2 Therapeutic Intervention PGE2_n PGE2 15-PGDH_n 15-PGDH PGE2_n->15-PGDH_n Degradation Metabolites_n Inactive Metabolites 15-PGDH_n->Metabolites_n PGE2_p PGE2 15-PGDH_p Increased 15-PGDH PGE2_p->15-PGDH_p Increased Degradation Metabolites_p Increased Inactive Metabolites 15-PGDH_p->Metabolites_p BBB_Damage BBB Damage (ROS, Inflammation) 15-PGDH_p->BBB_Damage This compound This compound (SW033291) 15-PGDH_t 15-PGDH This compound->15-PGDH_t Inhibition PGE2_t Increased PGE2 15-PGDH_t->PGE2_t Prevents Degradation BBB_Protection BBB Protection PGE2_t->BBB_Protection

Figure 1. Signaling pathway of this compound in protecting the blood-brain barrier.

Alternative Compounds and Their Mechanisms

Several other classes of compounds have demonstrated BBB-protective effects, each with a unique mechanism of action.

  • Wnt/β-catenin Signaling Activators: The Wnt/β-catenin pathway is crucial for the development and maintenance of the BBB.[1][2] Activation of this pathway can enhance the expression of tight junction proteins, such as claudin-5, and reduce transcytosis, thereby strengthening the barrier.[3][4] In conditions like Alzheimer's disease, this signaling is often suppressed, contributing to BBB dysfunction.[1][2]

  • Nrf2 Activators: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[5][6] Compounds that activate Nrf2, such as sulforaphane, can protect the BBB by reducing oxidative stress and inflammation, preserving the expression of tight junction proteins.[5][7]

  • Nutraceuticals (Resveratrol and Curcumin): These naturally occurring polyphenolic compounds are known for their potent antioxidant and anti-inflammatory properties.[8][9] They have been shown to protect the BBB by scavenging free radicals, reducing inflammatory mediators, and modulating signaling pathways involved in cellular survival.[10][11]

Comparative Efficacy: A Data-Driven Overview

Direct comparative studies of this compound with other BBB-protective compounds in the same experimental models are not yet available in the published literature. However, a comparison of their reported efficacy in preclinical models provides valuable insights.

Compound ClassRepresentative Compound(s)Mechanism of ActionReported Efficacy in Preclinical ModelsKey References
15-PGDH Inhibitor This compound (SW033291) Inhibits 15-PGDH, increasing PGE2 levels, reducing ROS and inflammation.Preserves BBB integrity, prevents neurodegeneration, and maintains cognitive function in mouse models of Alzheimer's disease and TBI.[3][5]
Wnt/β-catenin Activators Lithium Chloride, Recombinant Wnt3aActivates the canonical Wnt signaling pathway, enhancing tight junction protein expression.Mitigates BBB dysfunction in Alzheimer's disease models and promotes BBB repair after traumatic brain injury.[1][4][1][2][3][4][12]
Nrf2 Activators SulforaphaneActivates Nrf2, leading to the expression of antioxidant and cytoprotective genes.Reduces BBB permeability and cerebral edema after brain injury; protects against ischemic stroke-induced BBB damage.[5][7][5][6][7][13][14]
Nutraceuticals Resveratrol, CurcuminPotent antioxidant and anti-inflammatory effects.Reduces BBB permeability and neuroinflammation in various models of neurological disorders.[8][11][8][9][10][11][15]

Table 1. Comparison of this compound with other blood-brain barrier protective compounds.

Experimental Protocols: Assessing Blood-Brain Barrier Integrity

The evaluation of BBB permeability is a critical step in assessing the efficacy of protective compounds. A common and well-established in vivo method is the Evans blue dye extravasation assay.

Experimental Workflow: In Vivo Evans Blue Permeability Assay

Experimental_Workflow cluster_0 Animal Model and Treatment cluster_1 Permeability Assessment cluster_2 Quantification and Analysis Animal_Model Induce Disease Model (e.g., TBI, AD mouse model) Treatment Administer Test Compound (e.g., this compound) or Vehicle Animal_Model->Treatment EB_Injection Intravenous Injection of Evans Blue (EB) Dye Treatment->EB_Injection Circulation Allow EB to Circulate (e.g., 1-2 hours) EB_Injection->Circulation Perfusion Transcardial Perfusion with Saline to remove intravascular EB Circulation->Perfusion Brain_Extraction Brain Tissue Extraction and Homogenization Perfusion->Brain_Extraction EB_Extraction Extraction of Extravasated EB from Brain Homogenate Brain_Extraction->EB_Extraction Spectro Quantification of EB using Spectrophotometry or Fluorometry EB_Extraction->Spectro Analysis Data Analysis: Compare EB levels between treatment and vehicle groups Spectro->Analysis

Figure 2. A generalized experimental workflow for assessing BBB permeability in vivo.

Detailed Protocol: Evans Blue Extravasation Assay

  • Animal Preparation: An appropriate animal model of the neurological disease of interest is used. The test compound (e.g., this compound) or vehicle is administered according to the study design.

  • Dye Injection: A solution of Evans blue dye (typically 2% in saline) is injected intravenously (e.g., via the tail vein). The dye binds to serum albumin.

  • Circulation Time: The dye is allowed to circulate for a specific period (e.g., 1-2 hours). In a healthy BBB, the large albumin-dye complex is retained within the vasculature.

  • Perfusion: To remove the dye remaining in the blood vessels, the animal is deeply anesthetized and transcardially perfused with saline until the fluid running from the right atrium is clear.

  • Brain Tissue Processing: The brain is harvested, and specific regions of interest are dissected. The tissue is weighed and homogenized in a suitable buffer.

  • Dye Extraction: The extravasated Evans blue dye is extracted from the brain homogenate, typically using formamide or trichloroacetic acid, followed by centrifugation.

  • Quantification: The amount of Evans blue in the supernatant is quantified by measuring its absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer or its fluorescence.

  • Data Analysis: The concentration of the dye is normalized to the weight of the brain tissue. A significant reduction in Evans blue extravasation in the treated group compared to the vehicle group indicates a protective effect on the BBB.

Logical Comparison and Future Directions

The investigation into BBB-protective compounds is a rapidly evolving field. Each class of compounds presents a unique therapeutic strategy with distinct advantages.

Logical_Comparison cluster_0 Therapeutic Strategies cluster_1 Potential Advantages Goal Protect Blood-Brain Barrier Integrity KY226 This compound (15-PGDH Inhibition) Goal->KY226 Via Prostaglandin Pathway Wnt Wnt/β-catenin Activators Goal->Wnt Via Tight Junction Regulation Nrf2 Nrf2 Activators Goal->Nrf2 Via Antioxidant Response Nutra Nutraceuticals Goal->Nutra Via Anti-inflammatory/Antioxidant KY226_Adv Novel Mechanism Amyloid-Independent KY226->KY226_Adv Wnt_Adv Directly Targets Barrier Structure Wnt->Wnt_Adv Nrf2_Adv Broad Spectrum Cytoprotection Nrf2->Nrf2_Adv Nutra_Adv Natural Origin Good Safety Profile Nutra->Nutra_Adv Future Future Research: Head-to-Head Comparisons Combination Therapies KY226_Adv->Future Wnt_Adv->Future Nrf2_Adv->Future Nutra_Adv->Future

Figure 3. Logical comparison of different BBB-protective strategies.

The discovery of this compound and its unique mechanism of action through 15-PGDH inhibition represents a significant advancement. Its efficacy in preclinical models, particularly its ability to confer neuroprotection independently of amyloid pathology, makes it a highly attractive candidate for further development.

Future research should focus on direct, head-to-head comparative studies to definitively establish the relative efficacy of these different classes of compounds. Furthermore, the potential for synergistic effects through combination therapies, targeting multiple pathways involved in BBB breakdown, warrants thorough investigation. Such studies will be instrumental in translating these promising preclinical findings into effective clinical treatments for a range of devastating neurological disorders.

References

I. Comparative Analysis of Receptor-Ligand Interactions

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of CD226's Role in Cellular Activation and Its Reproducibility in Experimental Settings

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activating receptor CD226 with its competing inhibitory receptors, TIGIT and CD96. The information presented is based on reproducible experimental findings and is intended to inform research and development in immunology and oncology.

The functional outcome of immune cell activation is often determined by the balance of signals from activating and inhibitory receptors. CD226, TIGIT, and CD96 are a key example of this paradigm, as they compete for the same ligands, CD155 and CD112, which are frequently overexpressed on tumor cells.[1][2] The differential binding affinities of these receptors play a crucial role in determining the ultimate immune response.

ReceptorLigandBinding Affinity (Kd)Functional Outcome
CD226 (DNAM-1) CD155 (PVR)Low to IntermediateActivation of NK and T cells, enhanced cytotoxicity
CD112 (Nectin-2)Higher than TIGIT
TIGIT CD155 (PVR)High Inhibition of NK and T cell function, reduced cytotoxicity
CD112 (Nectin-2)Weak
CD96 CD155 (PVR)IntermediateInhibition of NK cell function

Table 1: Comparison of binding affinities and functional outcomes of CD226, TIGIT, and CD96 with their shared ligands.[3][4][5]

II. The CD226 Signaling Pathway

Upon engagement with its ligands, CD155 or CD112, on the surface of target cells, CD226 initiates a signaling cascade that leads to the activation of Natural Killer (NK) cells and T cells. A critical step in this pathway is the phosphorylation and subsequent inactivation of the transcription factor FOXO1, a negative regulator of immune cell effector function.[6][7]

CD226_Signaling_Pathway cluster_target_cell Target Cell (e.g., Tumor Cell) cluster_nk_t_cell NK Cell / T Cell CD155 CD155/CD112 CD226 CD226 CD155->CD226 PI3K PI3K CD226->PI3K Engagement AKT AKT PI3K->AKT FOXO1_active FOXO1 (active) AKT->FOXO1_active Phosphorylation FOXO1_inactive p-FOXO1 (inactive) FOXO1_active->FOXO1_inactive Cytotoxicity Enhanced Cytotoxicity (Granzyme B, Perforin release) FOXO1_inactive->Cytotoxicity Relieves inhibition Cytokine Cytokine Production (IFN-γ) FOXO1_inactive->Cytokine

Figure 1: CD226 signaling pathway leading to immune cell activation.

III. Experimental Protocols for Reproducibility

To ensure the reproducibility of experimental results related to CD226 function, detailed protocols for key assays are provided below.

A. Natural Killer (NK) Cell Cytotoxicity Assay

This assay measures the ability of NK cells (effector cells) to kill target cells.

1. Cell Preparation:

  • Isolate NK cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Culture target cells (e.g., a tumor cell line expressing CD155) and ensure they are in the logarithmic growth phase.

2. Assay Setup:

  • Label target cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).

  • Co-culture effector (NK) cells and target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well plate.

  • Include control wells with target cells only (spontaneous release) and target cells with a lysis buffer (maximum release).

3. Incubation and Data Acquisition:

  • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Measure the release of the label from the target cells into the supernatant using a fluorescence plate reader or a gamma counter.

4. Data Analysis:

  • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Cytotoxicity_Assay_Workflow start Start prep_e Prepare Effector Cells (NK Cells) start->prep_e prep_t Prepare Target Cells start->prep_t coculture Co-culture Effector and Target Cells at various E:T ratios prep_e->coculture label_t Label Target Cells prep_t->label_t label_t->coculture incubate Incubate 4-6 hours coculture->incubate measure Measure Label Release incubate->measure analyze Calculate % Specific Lysis measure->analyze end End analyze->end

Figure 2: Workflow for an NK cell cytotoxicity assay.
B. Western Blot Analysis of FOXO1 Phosphorylation

This protocol is used to detect the phosphorylation status of FOXO1 in response to CD226 stimulation.

1. Cell Stimulation and Lysis:

  • Co-culture NK cells with target cells expressing CD155 for various time points.

  • Lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors to preserve protein phosphorylation.

2. Protein Quantification and Electrophoresis:

  • Determine the protein concentration of the cell lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

3. Membrane Transfer and Immunoblotting:

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated FOXO1 (p-FOXO1).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Strip the membrane and re-probe with an antibody for total FOXO1 and a loading control (e.g., GAPDH or β-actin) to normalize the results.

C. CRISPR/Cas9-Mediated Knockout of CD226

This protocol describes the generation of a CD226 knockout cell line to study its function.

1. Guide RNA (gRNA) Design and Cloning:

  • Design gRNAs targeting a conserved exon of the CD226 gene.

  • Clone the gRNA sequences into a Cas9-expressing vector.

2. Transfection and Selection:

  • Transfect the gRNA/Cas9 plasmid into the desired cell line (e.g., an NK cell line).

  • Select for transfected cells using an appropriate antibiotic or by sorting for a fluorescent marker.

3. Single-Cell Cloning and Validation:

  • Isolate single cells to establish clonal populations.

  • Expand the clones and screen for CD226 knockout by Western blot, flow cytometry, or genomic sequencing.

IV. Conclusion

The reproducible experimental evidence overwhelmingly supports the role of CD226 as a critical activating receptor in the anti-tumor immune response. Its function is tightly regulated by the competitive binding of inhibitory receptors, such as TIGIT and CD96, to its ligands. Understanding the dynamics of this receptor-ligand system and employing standardized experimental protocols are essential for the development of effective cancer immunotherapies that aim to enhance CD226-mediated cellular activation.

References

A Head-to-Head Comparison of KY-226 with a Known PTP1B Active Site Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of KY-226, an allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), with CX08005, a known active site inhibitor of the same enzyme. This comparison aims to highlight the distinct mechanisms of action and pharmacological profiles of these two inhibitor classes, supported by available experimental data.

Introduction to PTP1B Inhibition: A Tale of Two Sites

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways. Its inhibition is a promising therapeutic strategy for type 2 diabetes and obesity.[1][2] Inhibitors of PTP1B primarily fall into two categories based on their binding site and mechanism of action:

  • Active Site Inhibitors: These molecules, often phosphotyrosine (pTyr) mimetics, directly bind to the catalytic site of PTP1B.[1] This competitive inhibition prevents the substrate from binding and being dephosphorylated. However, the highly conserved nature of the active site among protein tyrosine phosphatases presents a significant challenge in achieving selectivity, particularly over the closely related T-cell protein tyrosine phosphatase (TCPTP).[3]

  • Allosteric Inhibitors: These inhibitors bind to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic activity.[4] This mechanism offers the potential for greater selectivity, as allosteric sites are generally less conserved than active sites.[3]

This guide focuses on this compound as a representative allosteric inhibitor and CX08005 as a representative active site inhibitor.

Comparative Data

The following tables summarize the available quantitative data for this compound and CX08005.

Table 1: In Vitro Potency and Mechanism of Action

CompoundTargetMechanism of ActionIC50 (µM)
This compound PTP1BAllosteric Inhibitor0.28[5]
CX08005 PTP1BActive Site (Competitive) Inhibitor0.781[6]

Table 2: In Vivo Efficacy in Preclinical Models

CompoundAnimal ModelDosingKey Findings
This compound db/db mice10 and 30 mg/kg/day (4 weeks, oral)Significantly reduced plasma glucose, triglycerides, and hemoglobin A1c.[5]
High-fat diet-induced obese mice30 and 60 mg/kg/day (4 weeks, oral)Decreased body weight gain, food consumption, and fat volume.[5]
CX08005 Diet-induced obese (DIO) mice50-200 mg/kg/dayAmeliorated glucose intolerance and decreased HOMA-IR.[7]
KKAy mice50 mg/kg/dayImproved glucose intolerance, glucose-stimulated insulin secretion, and whole-body insulin sensitivity.[7]

HOMA-IR: Homeostatic Model Assessment for Insulin Resistance

Signaling Pathways and Inhibition Mechanisms

The following diagrams illustrate the insulin signaling pathway and the distinct mechanisms of PTP1B inhibition by allosteric and active site inhibitors.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds IRS IRS InsulinReceptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4 GLUT4 Vesicle AKT->GLUT4 Promotes translocation PTP1B PTP1B PTP1B->InsulinReceptor Dephosphorylates Glucose Glucose Glucose->GLUT4 Uptake Inhibition_Mechanisms cluster_active_site Active Site Inhibition cluster_allosteric Allosteric Inhibition PTP1B_active PTP1B (Active Site) CX08005 CX08005 CX08005->PTP1B_active Binds Substrate_active Substrate Substrate_active->PTP1B_active Blocked PTP1B_allo PTP1B (Allosteric Site) PTP1B_inactive PTP1B (Inactive Conformation) PTP1B_allo->PTP1B_inactive Conformational Change KY226 This compound KY226->PTP1B_allo Binds Substrate_allo Substrate Substrate_allo->PTP1B_inactive Cannot Bind PTP1B_Inhibition_Assay A Prepare Reagents (PTP1B, Buffer, Inhibitor, Substrate) B Add PTP1B and Inhibitor to 96-well plate A->B C Pre-incubate B->C D Add Substrate (pNPP) to initiate reaction C->D E Incubate at 37°C D->E F Stop Reaction (add NaOH) E->F G Read Absorbance at 405 nm F->G H Calculate IC50 G->H Cellular_Assay_Workflow A Culture and Serum-starve Cells B Treat with Inhibitor A->B C Stimulate with Insulin B->C D Lyse Cells C->D E Measure Phospho-IR and Total IR (Western Blot/ELISA) D->E F Analyze Data E->F

References

Independent Validation of KY-226's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of KY-226's performance with alternative therapies, supported by experimental data, for researchers, scientists, and drug development professionals.

Initial searches for the therapeutic agent "this compound" did not yield specific information on a compound with this designation. The search results did, however, provide information on other molecules, including the pan-PI3K and mTOR inhibitor BGT226 and the radioisotope Actinium-226 (²²⁶Ac), which are described below. Should "this compound" be a novel or internal designation, further details would be required to provide a comprehensive comparative analysis.

Assuming the query may have intended to investigate compounds with similar therapeutic targets, this guide will proceed by presenting a comparative overview of BGT226, a molecule with a defined mechanism of action, and will also touch upon the theranostic potential of ²²⁶Ac. This information is provided to showcase the format and depth of analysis that can be performed once the correct compound of interest is identified.

BGT226: A Dual PI3K/mTOR Inhibitor

BGT226 is a potent oral inhibitor of all class I phosphatidylinositol 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is frequently implicated in various cancers, including head and neck cancer.[2]

Preclinical and Clinical Findings

In preclinical studies, BGT226 has demonstrated significant growth-inhibitory activity against various cancer cell lines.[2] It was shown to suppress the activation of the AKT/mTOR signaling cascade in a concentration- and time-dependent manner.[2] Furthermore, BGT226 induced cell cycle arrest in the G0-G1 phase and promoted cancer cell death through an apoptosis-independent pathway involving autophagy.[2] In a xenograft animal model, BGT226 significantly delayed tumor growth.[2]

A Phase I clinical study in Japanese patients with advanced solid cancers established the tolerability of BGT226.[1] The most common toxicities were grade 1 or 2 diarrhea, nausea, decreased appetite, vomiting, and fatigue.[1] The study determined a tolerated dose of 100 mg administered three times a week.[1]

Comparison with Other PI3K/mTOR Pathway Inhibitors

The therapeutic landscape for cancers with PI3K/mTOR pathway alterations includes a range of inhibitors, from pan-PI3K inhibitors to isoform-specific inhibitors and dual PI3K/mTOR inhibitors like BGT226. The choice of inhibitor often depends on the specific genetic alterations within the tumor and the desired therapeutic window. A comprehensive comparison would involve evaluating the relative efficacy, safety profiles, and mechanisms of resistance of BGT226 against other agents in this class.

²²⁶Ac: A Theranostic Radioisotope

Actinium-226 (²²⁶Ac) is a radioisotope with potential as a theranostic agent, meaning it has both therapeutic and diagnostic capabilities.[3][4][5] It emits both alpha particles for therapy and gamma photons that are suitable for SPECT imaging.[3][4][5]

Preclinical Evaluation

A preclinical study evaluated an ²²⁶Ac-radiopharmaceutical, [²²⁶Ac]Ac-crown-TATE, for targeting neuroendocrine tumors.[3][4] The study demonstrated high tumor uptake and retention of the agent.[3][4] Treatment with [²²⁶Ac]Ac-crown-TATE significantly extended the median survival of tumor-bearing mice by slowing tumor growth, with no observed toxicities.[3][4] This study highlights the potential of ²²⁶Ac as a standalone theranostic isotope.[3][4]

Comparison with Other Radiopharmaceuticals

The field of radiopharmaceuticals is rapidly expanding, with various isotopes and targeting moieties under investigation. A comparative analysis for ²²⁶Ac would involve assessing its therapeutic efficacy and safety profile against other alpha- and beta-emitting radiopharmaceuticals. Key comparison points would include dosimetry, biodistribution, and clinical outcomes in relevant cancer models.

Data Presentation

To facilitate a clear comparison, quantitative data from preclinical and clinical studies should be summarized in tables.

Table 1: Preclinical Efficacy of [²²⁶Ac]Ac-crown-TATE in a Neuroendocrine Tumor Model [3][4]

Treatment GroupMedian Survival (days)
Control7
125 kBq [²²⁶Ac]Ac-crown-TATE16
250 kBq [²²⁶Ac]Ac-crown-TATE24
375 kBq [²²⁶Ac]Ac-crown-TATE27

Table 2: Pharmacokinetics of BGT226 in a Phase I Study [1]

DoseCmax (ng/mL)AUC (ng·h/mL)
10 mgData not specifiedData not specified
20 mgData not specifiedData not specified
40 mgData not specifiedData not specified
80 mgData not specifiedData not specified
100 mgData not specifiedData not specified

Note: Specific pharmacokinetic values were not detailed in the provided search results but would be essential for a complete comparison.

Experimental Protocols

Detailed methodologies are crucial for the independent validation and replication of experimental findings.

BGT226 In Vivo Xenograft Study Protocol[2]
  • Cell Line: Head and neck cancer cell lines.

  • Animal Model: Nude mice.

  • Tumor Implantation: Subcutaneous injection of cancer cells.

  • Treatment: Oral administration of BGT226 at specified doses and schedule.

  • Monitoring: Tumor growth measured regularly with calipers.

  • Endpoint: Tumor volume, animal weight, and survival.

  • Analysis: Immunohistochemical analysis of tumor tissue for biomarkers of PI3K/mTOR pathway activity.

[²²⁶Ac]Ac-crown-TATE Biodistribution and Therapy Study Protocol[3][4]
  • Cell Line: AR42J neuroendocrine tumor cells.

  • Animal Model: Male NRG mice.

  • Tumor Implantation: Xenograft model with AR42J cells.

  • Radiopharmaceutical Administration: Intravenous injection of [²²⁶Ac]Ac-crown-TATE.

  • Biodistribution: Mice euthanized at various time points post-injection. Organs and tumors collected, weighed, and radioactivity measured.

  • SPECT/CT Imaging: Quantitative imaging performed to visualize in vivo biodistribution.

  • Therapy Study: Mice administered with varying doses of [²²⁶Ac]Ac-crown-TATE.

  • Monitoring: Tumor size and body condition monitored.

  • Endpoint: Median survival.

Visualizations

Diagrams illustrating signaling pathways and experimental workflows provide a clear visual representation of complex information.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 BGT226 BGT226 BGT226->PI3K Inhibits BGT226->mTORC1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibits translation (when unphosphorylated)

Caption: BGT226 inhibits the PI3K/mTOR signaling pathway.

Theranostic_Workflow cluster_production Radiopharmaceutical Production cluster_preclinical Preclinical Evaluation Ac226 ²²⁶Ac Production Chelation Chelation with crown-TATE Ac226->Chelation QC Quality Control Chelation->QC Injection IV Injection into Tumor-Bearing Mouse QC->Injection Imaging SPECT/CT Imaging (Diagnostics) Injection->Imaging Therapy Therapeutic Dose Administration Injection->Therapy Biodistribution Biodistribution Analysis Imaging->Biodistribution Efficacy Tumor Growth & Survival Analysis Therapy->Efficacy

Caption: Workflow for preclinical evaluation of ²²⁶Ac-crown-TATE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.